Benzenesulfonamide, 4,4'-oxybis-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-sulfamoylphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H,(H2,13,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODSXPZTBWKLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064743 | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7566-41-8 | |
| Record name | 4,4′-Oxybis[benzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7566-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007566418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-oxydi(benzenesulphonamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4,4'-Oxybis(benzenesulfonamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-oxybis(benzenesulfonamide), a molecule of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization methods, presenting quantitative data in a structured format for ease of comparison.
Synthesis of 4,4'-Oxybis(benzenesulfonamide)
The synthesis of 4,4'-oxybis(benzenesulfonamide) is typically achieved through a two-step process. The first step involves the halosulfonation of diphenyl ether to produce the key intermediate, 4,4'-oxybis(benzenesulfonyl chloride). This is followed by an amination reaction to yield the final product.
Step 1: Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride)
The synthesis of the intermediate 4,4'-oxybis(benzenesulfonyl chloride) involves the reaction of diphenyl ether with a sulfonating agent, followed by chlorination. A common method is the reaction of diphenyl ether with concentrated sulfuric acid, followed by treatment with phosphorus oxychloride.
Experimental Protocol:
A detailed experimental protocol for the synthesis of p,p'-oxybis(benzenesulfonyl chloride) is described in Japanese Patent JPS60156662A[1]. In a typical procedure, diphenyl oxide is reacted with an excess of concentrated sulfuric acid under reduced pressure and heating to drive the sulfonation reaction to completion by removing the water byproduct. Subsequently, the reaction mixture is returned to atmospheric pressure, and phosphorus oxychloride is added. The mixture is then heated under reflux to facilitate the chlorination, yielding p,p'-oxybis(benzenesulfonyl chloride)[1].
Step 2: Synthesis of 4,4'-Oxybis(benzenesulfonamide)
The final step is the amination of 4,4'-oxybis(benzenesulfonyl chloride). This is a nucleophilic substitution reaction where the chlorine atoms on the sulfonyl chloride groups are replaced by amino groups. This is typically achieved by reacting the sulfonyl chloride with an excess of ammonia.
Experimental Protocol:
Characterization of 4,4'-Oxybis(benzenesulfonamide)
The structural confirmation and purity assessment of the synthesized 4,4'-oxybis(benzenesulfonamide) are performed using various spectroscopic and analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,4'-oxybis(benzenesulfonamide) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | [3] |
| Molecular Weight | 328.4 g/mol | [3] |
| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | [3] |
| CAS Number | 7566-41-8 | [3] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 4,4'-oxybis(benzenesulfonamide), both ¹H and ¹³C NMR spectra would provide characteristic signals. Although specific spectral data for this compound is not detailed in the provided search results, typical chemical shift ranges for related benzenesulfonamide structures can be inferred[4][5].
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the sulfonamide groups. The aromatic protons would likely appear as a set of doublets in the region of 7.0-8.0 ppm. The -NH₂ protons of the sulfonamide groups would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the aromatic rings. The carbon atoms attached to the sulfonyl groups and the ether linkage will have characteristic chemical shifts. PubChem indicates the availability of a ¹³C NMR spectrum for this compound[3].
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4,4'-oxybis(benzenesulfonamide) will exhibit characteristic absorption bands for the N-H, S=O, C-O, and C-S bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (sulfonamide) | 3400-3200 |
| S=O stretch (asymmetric) | 1350-1300 |
| S=O stretch (symmetric) | 1160-1120 |
| C-O-C stretch (ether) | 1270-1200 |
| S-N stretch | 950-870 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4,4'-oxybis(benzenesulfonamide), the molecular ion peak [M]⁺ would be expected at m/z 328.4. PubChem indicates the availability of GC-MS data[3]. The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves the loss of SO₂ (64 Da)[6]. A plausible fragmentation pathway is illustrated below.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathways directly modulated by 4,4'-oxybis(benzenesulfonamide). However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds, including antibacterial agents (sulfa drugs), carbonic anhydrase inhibitors, and anticancer agents[7]. The presence of this moiety suggests that 4,4'-oxybis(benzenesulfonamide) could be a candidate for screening in various drug discovery programs.
The general workflow for investigating the biological activity of a novel compound like 4,4'-oxybis(benzenesulfonamide) is depicted below.
Conclusion
This technical guide has outlined the synthesis and characterization of 4,4'-oxybis(benzenesulfonamide). The synthetic route via its sulfonyl chloride intermediate is a feasible approach. Comprehensive characterization using modern analytical techniques is essential to confirm the structure and purity of the final compound. While specific biological data for this molecule is scarce, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery. The provided protocols and data serve as a valuable resource for researchers and professionals in the field.
References
- 1. youtube.com [youtube.com]
- 2. Benzenesulfonamide, 4,4'-oxybis- | C12H12N2O5S2 | CID 82054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzenesulfonamide, 4,4'-oxybis- spectroscopic data analysis (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Oxybis(benzenesulfonamide), with the molecular formula C₁₂H₁₂N₂O₅S₂, is a chemical compound of interest in various fields, including medicinal chemistry and materials science.[1] Its structure, featuring two benzenesulfonamide moieties linked by an ether group, suggests potential applications stemming from the biological activity of the sulfonamide group and the structural properties conferred by the diaryl ether linkage. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structural features.
Spectroscopic Data
The following tables summarize the expected quantitative data for 4,4'-oxybis(benzenesulfonamide) based on typical values for similar aromatic sulfonamides.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Doublet | 4H | Aromatic protons ortho to the -SO₂NH₂ group |
| ~7.0 - 7.2 | Doublet | 4H | Aromatic protons ortho to the ether linkage |
| ~4.5 - 5.5 | Broad Singlet | 4H | -SO₂NH₂ protons |
Note: The exact chemical shifts will be dependent on the solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | Aromatic carbon directly attached to the ether oxygen |
| ~140 - 145 | Aromatic carbon directly attached to the -SO₂NH₂ group |
| ~128 - 132 | Aromatic carbons ortho to the -SO₂NH₂ group |
| ~118 - 122 | Aromatic carbons ortho to the ether linkage |
Note: The exact chemical shifts will be dependent on the solvent used.
Table 3: Predicted IR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching of the sulfonamide |
| 1600 - 1580 | Medium | C=C aromatic ring stretching |
| 1480 - 1440 | Medium | C=C aromatic ring stretching |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |
| 1170 - 1150 | Strong | Symmetric SO₂ stretching |
| 1260 - 1200 | Strong | Asymmetric C-O-C stretching (diaryl ether) |
| 1100 - 1000 | Medium | S-N stretching |
Table 4: Predicted Mass Spectrometry Data for 4,4'-Oxybis(benzenesulfonamide)
| m/z | Relative Intensity (%) | Assignment |
| 328 | Moderate | [M]⁺ (Molecular ion) |
| 249 | High | [M - SO₂NH₂]⁺ |
| 156 | High | [C₆H₄O-C₆H₄]⁺ |
| 92 | Moderate | [C₆H₄O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4,4'-oxybis(benzenesulfonamide) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 4,4'-oxybis(benzenesulfonamide) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal and anvil thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
-
Ionization:
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Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a molecular ion and various fragment ions.
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-
Mass Analysis:
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Accelerate the generated ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Separate the ions based on their mass-to-charge (m/z) ratio.
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-
Detection:
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Detect the separated ions and record their abundance.
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-
Data Analysis:
-
Generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 4,4'-oxybis(benzenesulfonamide).
Caption: General workflow for spectroscopic analysis.
Predicted NMR Signaling Pathways
This diagram illustrates the expected correlations between protons and carbons in the NMR spectra of 4,4'-oxybis(benzenesulfonamide).
References
An In-depth Technical Guide to the Physicochemical Properties of Benzenesulfonamide, 4,4'-oxybis- (CAS 7566-41-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Benzenesulfonamide, 4,4'-oxybis-, a chemical compound identified by the CAS number 7566-41-8. The information presented herein is curated for professionals in research and development, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This document aims to be a foundational resource, consolidating available data to support further investigation and application of this compound.
Core Physicochemical Data
Benzenesulfonamide, 4,4'-oxybis- is a symmetrical aromatic molecule containing a central ether linkage connecting two benzenesulfonamide moieties. Its structural features suggest potential applications as a scaffold in drug design and as a monomer in polymer synthesis. The following tables summarize the key physicochemical properties of this compound. It is important to note that a significant portion of the available data is computationally derived, with limited experimentally determined values in the public domain.
General and Structural Properties
| Property | Value | Source |
| CAS Number | 7566-41-8 | [1] |
| Molecular Formula | C12H12N2O5S2 | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | [1] |
| InChI Key | OODSXPZTBWKLTE-UHFFFAOYSA-N | [1] |
| Synonyms | p,p'-Oxybis(benzenesulfonamide), 4,4'-oxydibenzenesulfonamide | [1] |
Computed Physicochemical Properties
The following properties have been calculated using computational models and provide valuable insights into the behavior of Benzenesulfonamide, 4,4'-oxybis- in various chemical and biological systems. These values are particularly useful for initial screening and in silico modeling.
| Property | Value | Source |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 328.01876383 Da | [1] |
| Monoisotopic Mass | 328.01876383 Da | [1] |
| Topological Polar Surface Area | 146 Ų | [1] |
| Heavy Atom Count | 21 | [1] |
| Complexity | 483 | [1] |
Experimental Data and Methodologies
A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for Benzenesulfonamide, 4,4'-oxybis- (CAS 7566-41-8). Much of the available experimental data is for a structurally related but distinct compound, 4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3). Researchers are advised to exercise caution and not to extrapolate data from the hydrazide derivative to the sulfonamide.
The lack of experimental data highlights an opportunity for further research to characterize this compound. Standard experimental protocols for determining key physicochemical parameters are outlined below for researchers who wish to undertake such studies.
Proposed Experimental Protocols
Melting Point Determination:
-
Method: Capillary melting point method using a calibrated digital melting point apparatus.
-
Procedure: A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility Assessment:
-
Method: Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature (e.g., 25 °C).
-
Procedure: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.
pKa Determination:
-
Method: Potentiometric titration or UV-spectrophotometric method.
-
Procedure (Potentiometric): A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination:
-
Method: Shake-flask method.
-
Procedure: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Data Hierarchy and Availability
The following diagram illustrates the current state of data availability for Benzenesulfonamide, 4,4'-oxybis-. It highlights the reliance on computed data and the need for experimental validation.
Caption: Data availability for Benzenesulfonamide, 4,4'-oxybis-.
Conclusion
Benzenesulfonamide, 4,4'-oxybis- (CAS 7566-41-8) is a compound with a well-defined structure and a range of computed physicochemical properties that suggest its potential utility in various scientific and industrial applications. However, the current body of knowledge is significantly limited by the lack of experimentally determined data. This guide serves as a summary of the available information and a call to the research community to further investigate this promising molecule. The proposed experimental protocols provide a roadmap for the systematic characterization of its properties, which is essential for unlocking its full potential in drug discovery and materials science.
References
The Synthetic Utility of Benzenesulfonamide, 4,4'-oxybis-: A Technical Guide for Precursor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide, 4,4'-oxybis-, a molecule characterized by two benzenesulfonamide moieties linked by an ether bridge, holds potential as a versatile precursor in the synthesis of advanced polymers and bioactive molecules. Its rigid diaryl ether core and the reactive sulfonamide groups offer multiple avenues for chemical modification. This technical guide provides an in-depth exploration of its role as a synthetic intermediate, focusing on its transformation into valuable monomers for high-performance polymers. While direct, extensive literature on the use of 4,4'-oxybis(benzenesulfonamide) as a starting material is limited, this guide outlines a scientifically robust, proposed synthetic pathway based on well-established chemical transformations of analogous structures.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of Benzenesulfonamide, 4,4'-oxybis- is essential for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | --INVALID-LINK-- |
| Molecular Weight | 328.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | --INVALID-LINK-- |
| CAS Number | 7566-41-8 | --INVALID-LINK-- |
Proposed Synthetic Pathways and Experimental Protocols
The primary utility of 4,4'-oxybis(benzenesulfonamide) as a precursor lies in its conversion to other bifunctional monomers, particularly the corresponding diamine, 4,4'-oxydianiline, a key component in the synthesis of high-performance polyimides and polyamides. The following sections detail the proposed synthetic sequence.
Step 1: Synthesis of p,p'-Oxybis(benzenesulfonyl chloride)
The journey begins with the synthesis of the direct precursor, p,p'-oxybis(benzenesulfonyl chloride), from diphenyl oxide.
Reaction: Diphenyl oxide is sulfonated with sulfuric acid, followed by chlorination with phosphorus oxychloride.
Experimental Protocol:
-
Sulfonation: Diphenyl oxide is reacted with sulfuric acid. To drive the reaction to completion, water formed as a by-product can be removed.
-
Chlorination: After the sulfonation is complete, phosphorus oxychloride is added to the reaction mixture. The mixture is then heated under reflux to effect chlorination.
-
Work-up: Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The solid p,p'-oxybis(benzenesulfonyl chloride) is collected by filtration, washed with water, and dried.
This process provides a reliable route to the key sulfonyl chloride intermediate.
Step 2: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
The sulfonyl chloride is then converted to the corresponding sulfonamide.
Reaction: p,p'-Oxybis(benzenesulfonyl chloride) is reacted with ammonia.
Experimental Protocol:
-
p,p'-Oxybis(benzenesulfonyl chloride) is dissolved in a suitable organic solvent, such as acetone or tetrahydrofuran.
-
The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring.
-
The reaction is typically allowed to proceed for several hours at room temperature.
-
The resulting precipitate of 4,4'-oxybis(benzenesulfonamide) is collected by filtration, washed with water to remove ammonium chloride, and dried.
Step 3: Conversion to 4,4'-Oxydianiline (Proposed)
Reaction: Reductive cleavage of the S-N bond of the sulfonamide groups.
Proposed Experimental Protocol (based on general methods):
-
Method A: Reductive Cleavage with a Reducing Agent:
-
4,4'-oxybis(benzenesulfonamide) is dissolved in a suitable solvent system, such as a mixture of an alcohol and an inert solvent.
-
A reducing agent, such as sodium borohydride in the presence of a transition metal catalyst (e.g., nickel or cobalt salts) or lithium aluminum hydride, is added portion-wise at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified by crystallization or chromatography to yield 4,4'-oxydianiline.
-
-
Method B: Acid-Catalyzed Hydrolysis:
-
While more vigorous conditions are often required, acid-catalyzed hydrolysis can be employed.
-
4,4'-oxybis(benzenesulfonamide) is heated in a strong acid, such as concentrated hydrochloric or sulfuric acid, for an extended period.
-
After cooling, the reaction mixture is neutralized with a base, and the liberated 4,4'-oxydianiline is extracted and purified.
-
Step 4: Application in Polyamide Synthesis
With 4,4'-oxydianiline in hand, a wide array of high-performance aromatic polyamides can be synthesized.
Reaction: Polycondensation of 4,4'-oxydianiline with an aromatic diacid chloride.
Experimental Protocol (Yamazaki-Higashi Reaction Conditions):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, 4,4'-oxydianiline and a stoichiometric amount of an aromatic dicarboxylic acid (e.g., terephthalic acid) are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride to enhance polymer solubility.
-
A condensing agent, such as triphenyl phosphite (TPP) and pyridine, is added to the solution.
-
The reaction mixture is heated, typically to around 100-120 °C, and stirred for several hours.
-
The resulting viscous polymer solution is then precipitated into a non-solvent like methanol or ethanol.
-
The polyamide is collected by filtration, washed thoroughly, and dried under vacuum.
| Monomer 1 | Monomer 2 | Polymer | Key Properties |
| 4,4'-Oxydianiline | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, excellent mechanical strength, chemical resistance |
| 4,4'-Oxydianiline | Isophthaloyl chloride | Aromatic Polyamide | Improved solubility compared to terephthaloyl-based polyamide |
Conclusion and Future Outlook
Benzenesulfonamide, 4,4'-oxybis- presents itself as a promising, yet underexplored, precursor in organic synthesis. The synthetic pathways outlined in this guide, which are grounded in established chemical principles, demonstrate its potential as a gateway to valuable monomers for high-performance polymers. The conversion to 4,4'-oxydianiline is a key transformation that opens the door to a wide range of materials with desirable thermal and mechanical properties. Further research into the direct functionalization of the sulfonamide groups and the exploration of this molecule as a ligand in coordination chemistry could unveil even broader applications. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this versatile molecule.
An In-depth Technical Guide to Benzenesulfonamide, 4,4'-oxybis- and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature and patent information for Benzenesulfonamide, 4,4'-oxybis- and its structurally related analogs. Due to the limited volume of research focused specifically on Benzenesulfonamide, 4,4'-oxybis-, this guide incorporates data from closely related benzenesulfonamide derivatives to provide a broader context for its potential applications, mechanisms of action, and synthesis.
Physicochemical Properties
Benzenesulfonamide, 4,4'-oxybis- is a symmetrical molecule containing a central diphenyl ether core functionalized with two benzenesulfonamide groups. Basic physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | PubChem[1] |
| CAS Number | 7566-41-8 | PubChem[1] |
| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | PubChem[1] |
| Molecular Weight | 328.4 g/mol | PubChem[1] |
| XLogP3-AA | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Manufacturing
Experimental Workflow: Inferred Synthesis of Benzenesulfonamide, 4,4'-oxybis-
References
An In-Depth Technical Guide to the Investigational Landscape of Benzenesulfonamide, 4,4'-oxybis- and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct mechanistic studies, quantitative biological data, and detailed experimental protocols for Benzenesulfonamide, 4,4'-oxybis- are not extensively available in the public domain. This guide provides a comprehensive overview of the established mechanisms of action for structurally related benzenesulfonamide derivatives, offering a foundational framework for investigating the biological activity of Benzenesulfonamide, 4,4'-oxybis-. The experimental protocols and signaling pathways detailed herein are based on studies of these analogous compounds and should be adapted and validated for the specific investigation of Benzenesulfonamide, 4,4'-oxybis-.
Introduction
Benzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, with a wide range of documented biological activities. These compounds have been explored as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of the mechanisms of action for several classes of benzenesulfonamide analogs, providing a potential roadmap for the investigation of Benzenesulfonamide, 4,4'-oxybis-.
Potential Mechanisms of Action Based on Analogous Compounds
Research into various benzenesulfonamide derivatives has revealed several key cellular targets and pathways. These provide plausible starting points for the investigation of Benzenesulfonamide, 4,4'-oxybis-.
Carbonic Anhydrase Inhibition
A prominent and well-established mechanism of action for many benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.
Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound Class | Target Isoforms | Inhibition Constants (Kᵢ) | Reference |
| Triazole-linked benzenesulfonamides | hCA I, II, IX, XII | Kᵢ values ranging from subnanomolar to micromolar | [1] |
| Tetrafluorobenzenesulfonamides | hCA I, II, IX, XII | Low nanomolar to subnanomolar for hCA IX and XII | [1] |
| 4-Amino-substituted benzenesulfonamides | CA I, II, VI, VII, XII, XIII | Nanomolar affinities for some isoforms | [2] |
Kinase Inhibition
Certain benzenesulfonamide analogs have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For instance, analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[3]
Table 2: Kinase Inhibition by Benzenesulfonamide Analogs
| Compound | Target Kinase | IC₅₀ | Cell Line | Reference |
| AL106 (a benzenesulfonamide derivative) | TrkA | 58.6 µM | U87 (Glioblastoma) | [3] |
Other Potential Targets and Mechanisms
The structural diversity of benzenesulfonamide derivatives has led to the exploration of other potential therapeutic targets:
-
Matrix Metalloproteinase (MMP) Inhibition: Some biphenylsulfonamides have been characterized as selective, non-zinc binding inhibitors of MMP-2 and MMP-13, enzymes involved in cancer cell invasion and angiogenesis.[4]
-
HIV-1 Capsid Inhibition: Benzenesulfonamide-containing phenylalanine derivatives have been designed as novel inhibitors of the HIV-1 capsid protein, interfering with both early and late stages of the viral replication cycle.[5][6]
-
12-Lipoxygenase (12-LOX) Inhibition: A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-LOX, an enzyme implicated in inflammation and cancer.[7]
-
Chemokine Receptor (CXCR4) Antagonism: Aryl sulfonamides have been synthesized that inhibit the interaction between CXCR4 and its ligand CXCL12, a pathway crucial for cancer metastasis.[8]
-
Oxidative Phosphorylation (OXPHOS) Inhibition: Benzene-1,4-disulfonamides have been discovered as inhibitors of OXPHOS, a promising strategy for targeting cancers dependent on aerobic metabolism.[9]
Experimental Protocols for Mechanistic Investigation
The following are generalized protocols based on methodologies used to study benzenesulfonamide derivatives. These should be optimized for the specific investigation of Benzenesulfonamide, 4,4'-oxybis-.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of Benzenesulfonamide, 4,4'-oxybis- against various human carbonic anhydrase (hCA) isoforms.
Methodology: A stopped-flow CO₂ hydrase assay is a standard method.[1]
-
Enzyme and Compound Preparation:
-
Recombinant hCA isoforms are purified.
-
A stock solution of Benzenesulfonamide, 4,4'-oxybis- is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are made to obtain a range of concentrations.
-
-
Assay Procedure:
-
The assay is performed in a stopped-flow instrument.
-
One syringe contains the hCA enzyme in buffer (e.g., Tris-HCl) and the inhibitor at various concentrations.
-
The other syringe contains a CO₂-saturated solution.
-
The two solutions are rapidly mixed, and the subsequent pH change due to the enzymatic hydration of CO₂ is monitored using a pH indicator (e.g., p-nitrophenol).
-
The initial rates of the reaction are measured.
-
-
Data Analysis:
-
The enzyme activity is plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable dose-response curve.
-
Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Kinase Inhibition Assay (Example: TrkA)
Objective: To evaluate the inhibitory effect of Benzenesulfonamide, 4,4'-oxybis- on the activity of a specific protein kinase, such as TrkA.
Methodology: A common method is an in vitro kinase assay using a purified recombinant kinase and a specific substrate.
-
Reagents and Preparation:
-
Purified recombinant TrkA enzyme.
-
A specific peptide substrate for TrkA.
-
ATP (adenosine triphosphate).
-
Benzenesulfonamide, 4,4'-oxybis- dissolved in DMSO at various concentrations.
-
-
Assay Procedure:
-
The kinase reaction is set up in a multi-well plate. Each well contains the TrkA enzyme, the peptide substrate, and the test compound at a specific concentration in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by adding a stopping reagent (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The kinase activity is calculated for each inhibitor concentration.
-
The percent inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of Benzenesulfonamide, 4,4'-oxybis- on cancer cell lines.
Methodology: The trypan blue exclusion assay is a straightforward method to determine cell viability.[3]
-
Cell Culture and Treatment:
-
Select a relevant cancer cell line (e.g., U87 for glioblastoma).
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Benzenesulfonamide, 4,4'-oxybis- for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Staining and Counting:
-
After the treatment period, harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution (0.4%).
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that could be modulated by Benzenesulfonamide, 4,4'-oxybis-, based on the activities of its analogs, and a general workflow for target identification.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzenesulfonamide, 4,4'-oxybis- | C12H12N2O5S2 | CID 82054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro Screening of Benzenesulfonamide, 4,4'-oxybis-: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects. This technical guide outlines representative in vitro screening protocols and summarizes the types of quantitative data that would be generated in a preliminary assessment of a benzenesulfonamide compound, using examples from published studies on its analogs.
Data Presentation: Representative Biological Activities of Benzenesulfonamide Derivatives
The following tables summarize the types of quantitative data obtained from in vitro screening of various benzenesulfonamide derivatives, showcasing their potential as enzyme inhibitors and cytotoxic agents.
Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Compound 9 | hCA I | 7.6 - 782.8 | [1] |
| Compound 9 | hCA II | 34.4 - 412.1 | [1] |
| Compound 9 | hCA IX | 29.1 | [1] |
| Compound 9 | hCA XII | 8.8 | [1] |
Table 2: Lipoxygenase Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 22 | 12-LOX | 2.2 | [2] |
| Compound 27 | 12-LOX | 6.3 | [2] |
| Compound 28 | 12-LOX | 22 | [2] |
Table 3: Antiproliferative Activity of Benzenesulfonamide Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | HepG-2 | 1.78 | [1] |
| Compound 9 | HCT-116 | 1.94 | [1] |
| Compound 9 | MCF-7 | 3.07 | [1] |
Table 4: TRPV4 Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 1b | TRPV4 | 0.71 ± 0.21 | [3] |
| Compound 1f | TRPV4 | 0.46 ± 0.08 | [3] |
| RN-9893 | TRPV4 | 2.07 ± 0.90 | [3] |
Experimental Protocols: Key in vitro Assays
The following are detailed methodologies for key experiments typically employed in the preliminary in vitro screening of benzenesulfonamide derivatives.
1. Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity, which catalyzes the hydration of carbon dioxide. The esterase activity of CA is often used as a surrogate, where the hydrolysis of a chromogenic ester substrate is monitored spectrophotometrically.
-
Protocol:
-
Recombinant human CA isoenzymes (e.g., hCA I, II, IX, XII) are obtained and purified.
-
A stock solution of the test compound (e.g., Benzenesulfonamide, 4,4'-oxybis-) is prepared in a suitable solvent (e.g., DMSO).
-
The assay is performed in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), a known concentration of the CA isoenzyme, and varying concentrations of the test compound.
-
The reaction is initiated by adding a chromogenic substrate (e.g., 4-nitrophenyl acetate).
-
The rate of hydrolysis of the substrate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in a control well without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]
-
2. Lipoxygenase Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase (LOX) enzymes, which catalyze the oxidation of polyunsaturated fatty acids. The production of hydroperoxides is monitored.
-
Protocol:
-
Purified human platelet-type 12-lipoxygenase (12-LOX) is used.
-
The assay is conducted in a buffer solution (e.g., phosphate buffer) containing the enzyme and the test compound at various concentrations.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The formation of the hydroperoxide product (12-HPETE) is monitored by measuring the increase in absorbance at 234 nm.
-
IC₅₀ values are calculated from the dose-response curves of enzyme inhibition versus inhibitor concentration.[2]
-
3. Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[1]
-
Mandatory Visualizations
The following diagrams illustrate a representative signaling pathway and a general experimental workflow relevant to the in vitro screening of benzenesulfonamide derivatives.
Caption: Lipoxygenase signaling pathway and the inhibitory action of benzenesulfonamide derivatives.
Caption: General experimental workflow for the in vitro screening of benzenesulfonamide derivatives.
References
- 1. Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzenesulfonamide, 4,4'-oxybis- in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of Benzenesulfonamide, 4,4'-oxybis-, a bis-sulfonamide compound with potential therapeutic applications. This document includes summaries of its biological activities, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways.
Introduction
Benzenesulfonamide, 4,4'-oxybis-, also known as 4,4'-oxydibenzenesulfonamide, is a chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The unique bis-sulfonamide structure of Benzenesulfonamide, 4,4'-oxybis- presents opportunities for bivalent interactions with biological targets, potentially leading to enhanced potency and selectivity. This document explores its primary applications as a carbonic anhydrase inhibitor and a mitochondrial complex I inhibitor.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | --INVALID-LINK-- |
| Molecular Weight | 328.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | --INVALID-LINK-- |
| CAS Number | 7566-41-8 | --INVALID-LINK-- |
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic zinc-binding group that effectively inhibits carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[1] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[2][3]
While specific inhibitory data for Benzenesulfonamide, 4,4'-oxybis- against various CA isoforms is not extensively reported in the literature, its structural similarity to other potent bis-sulfonamide CA inhibitors suggests it may exhibit significant activity. The two sulfonamide groups could potentially interact with the zinc ion in the active site of two adjacent CA molecules, particularly in the dimeric CA IX isoform.
Quantitative Data for Related Benzenesulfonamide Derivatives as CA IX Inhibitors:
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Ureido-substituted benzenesulfonamide (U-NO₂) | hCA IX | 1 nM | [4] |
| Ureido-substituted benzenesulfonamide (U-CH₃) | hCA IX | 7 nM | [4] |
| SLC-0111 (ureido-substituted benzenesulfonamide) | hCA IX | 45 nM | [4] |
| Novel Benzenesulfonamide Derivative | hCA IX | 25.04 nM | [1] |
| Bis-ureido-substituted benzenesulfonamide (Compound 11) | hCA IX | 6.73 nM | [5] |
| Bis-ureido-substituted benzenesulfonamide (Compound 19) | hCA IX | 8.91 nM | [5] |
Mitochondrial Complex I Inhibition
Recent studies have identified bis-sulfonamides as novel inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I), a key enzyme in the electron transport chain.[6] Inhibition of complex I disrupts cellular energy metabolism and can induce cell death, making it a promising strategy for cancer therapy.[7]
A symmetric bis-sulfonamide, KPYC01112, has been identified as an inhibitor of mitochondrial complex I.[6] Although this specific compound is not identical to Benzenesulfonamide, 4,4'-oxybis-, it highlights the potential of this chemical class to target mitochondrial respiration.
Quantitative Data for a Related Bis-sulfonamide as a Mitochondrial Complex I Inhibitor:
| Compound | Target | IC₅₀ | Reference |
| KPYC01112 | Bovine mitochondrial complex I | - | [6] |
| Derivative of KPYC01112 (Compound 32) | Bovine mitochondrial complex I | 0.017 µM | [6] |
| Derivative of KPYC01112 (Compound 35) | Bovine mitochondrial complex I | 0.014 µM | [6] |
Experimental Protocols
Synthesis of Benzenesulfonamide, 4,4'-oxybis-
A general method for the synthesis of benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[1] A plausible synthetic route for Benzenesulfonamide, 4,4'-oxybis- is outlined below.
Protocol: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
-
Chlorosulfonation of Diphenyl Ether:
-
React diphenyl ether with an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C) to introduce sulfonyl chloride groups at the para positions of both benzene rings, yielding 4,4'-oxybis(benzenesulfonyl chloride).
-
-
Amination:
-
Dissolve the resulting 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of aqueous ammonia solution dropwise while stirring vigorously at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Benzenesulfonamide, 4,4'-oxybis-.
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[2][5]
Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA IX) in the buffer.
-
Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled buffer.
-
Prepare a pH indicator solution (e.g., p-nitrophenol).
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
In one syringe of the stopped-flow instrument, mix the CA enzyme solution, the inhibitor solution (or solvent control), and the pH indicator.
-
In the second syringe, place the CO₂-saturated buffer.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ catalyzed by CA causes a pH drop.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the slope of the absorbance change.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Mitochondrial Complex I Activity Assay
This protocol is based on methods used to measure the activity of mitochondrial complex I.[8]
Protocol: Mitochondrial Complex I Activity Assay
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.
-
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, with 5 mM MgCl₂).
-
Prepare a solution of NADH, the substrate for complex I.
-
Prepare a solution of ubiquinone (e.g., Coenzyme Q₁), the electron acceptor.
-
Prepare a solution of a complex III inhibitor (e.g., antimycin A) to prevent electron flow downstream of complex I.
-
Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
Add the isolated mitochondria, assay buffer, ubiquinone, and antimycin A to a microplate well.
-
Add the inhibitor solution (or solvent control) and incubate for a short period.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the slope of the absorbance change.
-
Determine the IC₅₀ value by plotting the percentage of complex I inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9][10][11][12][13]
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to overexpress CA IX or be sensitive to mitochondrial inhibitors) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Benzenesulfonamide, 4,4'-oxybis- in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase IX (CA IX) Signaling
CA IX is a transmembrane protein that is highly expressed in many tumors in response to hypoxia. Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[14][15] The intracellular domain of CA IX can participate in cell signaling. For instance, phosphorylation of its cytoplasmic tail can lead to the activation of the PI3K/Akt pathway, impacting glucose metabolism.[14]
Caption: CA IX signaling pathway and its inhibition.
Mitochondrial Complex I Inhibition Signaling
Inhibition of mitochondrial complex I disrupts the electron transport chain, leading to decreased ATP production and an altered NAD⁺/NADH ratio.[16] This metabolic stress can activate AMPK (AMP-activated protein kinase), a central regulator of cellular energy homeostasis.[7] Activated AMPK can inhibit anabolic pathways like mTORC1 signaling, which is crucial for cell growth and proliferation, and promote catabolic pathways to restore energy balance.[7]
Caption: Mitochondrial complex I inhibition pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of Benzenesulfonamide, 4,4'-oxybis- as a potential therapeutic agent.
Caption: Preclinical evaluation workflow.
Conclusion
Benzenesulfonamide, 4,4'-oxybis- represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to dually target key proteins involved in cancer progression, such as carbonic anhydrase IX and mitochondrial complex I, warrants further investigation. The protocols and information provided in these application notes serve as a guide for researchers to explore the full therapeutic potential of this and related bis-sulfonamide compounds. Further studies are required to elucidate the specific inhibitory profile and mechanism of action of Benzenesulfonamide, 4,4'-oxybis- to advance its development as a clinical candidate.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, "futile" fatty acid cycling, and FADH2 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Benzenesulfonamide, 4,4'-oxybis- Derivatives
Introduction
Benzenesulfonamide, 4,4'-oxybis- and its derivatives represent a class of chemical compounds with potential therapeutic applications, including antimicrobial activities. The sulfonamide functional group is a cornerstone in the development of various drugs.[1][2] The evaluation of novel derivatives for their efficacy against pathogenic microorganisms is a critical step in the drug discovery pipeline. These application notes provide detailed protocols for assessing the antimicrobial properties of these compounds, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for assessing the zone of inhibition.
Core Methodologies
Two principal methods are recommended for the routine evaluation of antimicrobial susceptibility: the broth dilution method and the disk diffusion method.[3][4]
-
Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] It is considered a quantitative method and can be performed in tubes (macrodilution) or microtiter plates (microdilution).[6]
-
Disk Diffusion Method (Kirby-Bauer Test): This method involves placing antibiotic-impregnated disks on an agar plate inoculated with a bacterium.[7][8] The diffusion of the antimicrobial agent into the agar creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[9]
Protocol 1: Broth Microdilution for MIC Determination
This protocol details the steps to determine the MIC of Benzenesulfonamide, 4,4'-oxybis- derivatives using the broth microdilution method in 96-well microtiter plates.[10][11]
Materials and Reagents
-
Benzenesulfonamide, 4,4'-oxybis- derivative compounds
-
Sterile 96-well microtiter plates (conical or round bottom)[10]
-
Mueller-Hinton Broth (MHB), pH 7.2-7.4[10]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer or McFarland densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)[6]
Experimental Protocol
-
Preparation of Test Compounds:
-
Prepare a stock solution of each Benzenesulfonamide, 4,4'-oxybis- derivative in DMSO (e.g., at 10 mg/mL).
-
Create a working solution by diluting the stock solution in MHB to twice the highest concentration to be tested. This accounts for the 1:1 dilution upon adding the bacterial inoculum.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution (twice the highest test concentration) of the compound to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Column 12 will serve as the sterility control (containing only MHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to column 11. Do not inoculate column 12.
-
The final volume in each well (1-11) will be 200 µL.
-
Seal the plate with a sterile lid or plastic film to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[6][11]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[5]
-
The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.
-
Data Presentation for MIC Values
The results should be summarized in a table for clear comparison.
| Compound Derivative | Test Organism | MIC (µg/mL) |
| Derivative A | S. aureus ATCC 29213 | 64 |
| Derivative A | E. coli ATCC 25922 | 128 |
| Derivative B | S. aureus ATCC 29213 | 32 |
| Derivative B | E. coli ATCC 25922 | 64 |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.25 |
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This protocol outlines the procedure for assessing the antimicrobial activity of Benzenesulfonamide, 4,4'-oxybis- derivatives by measuring the zone of inhibition.
Materials and Reagents
-
Benzenesulfonamide, 4,4'-oxybis- derivative compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[12]
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Chloramphenicol, Norfloxacin)[13]
-
Negative control disks (impregnated with solvent only)
-
Sterile cotton swabs[12]
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
Experimental Protocol
-
Preparation of Test Disks:
-
Prepare a stock solution of each derivative in a suitable solvent.
-
Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum and Inoculation:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of a dry MHA plate by swabbing in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform lawn of growth.[7][9] Swab the rim of the agar as well.[9]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[7]
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared compound-impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate.[14]
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[9]
-
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (where no bacterial growth is visible) for each disk in millimeters (mm), including the disk diameter.
-
The results are typically interpreted qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI or EUCAST), although for novel compounds, the diameter itself is reported.
-
Data Presentation for Zone of Inhibition
Summarize the quantitative data in a structured table.
| Compound Derivative (Concentration/disk) | Test Organism | Zone of Inhibition (mm) |
| Derivative A (30 µg) | S. aureus ATCC 25923 | 18 |
| Derivative A (30 µg) | P. aeruginosa ATCC 27853 | 12 |
| Derivative B (30 µg) | S. aureus ATCC 25923 | 22 |
| Derivative B (30 µg) | P. aeruginosa ATCC 27853 | 15 |
| Chloramphenicol (30 µg) | S. aureus ATCC 25923 | 25 |
| Solvent Control (DMSO) | S. aureus ATCC 25923 | 6 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Broth Microdilution Method.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. asm.org [asm.org]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. goldbio.com [goldbio.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. jetir.org [jetir.org]
- 14. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Benzenesulfonamide, 4,4'-oxybis- as a Potential Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzenesulfonamide, 4,4'-oxybis- as a potential inhibitor of carbonic anhydrases (CAs). Due to the limited publicly available data on the specific inhibitory activity of this compound, this document presents a general framework for its investigation, including a plausible synthesis route, representative inhibitory data of analogous compounds, and detailed protocols for assessing its efficacy.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and biosynthesis.[1] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and hypoxia, making them attractive targets for therapeutic intervention.[2][3] Benzenesulfonamides are a well-established class of potent CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[4] Benzenesulfonamide, 4,4'-oxybis- is a bis-sulfonamide that, based on its chemical structure, holds potential as a CA inhibitor.
Synthesis of Benzenesulfonamide, 4,4'-oxybis-
Reaction Scheme:
Materials:
-
Diphenyl ether
-
Concentrated sulfuric acid (H2SO4)
-
Phosphorus pentachloride (PCl5) or Thionyl chloride (SOCl2)
-
Aqueous ammonia (NH3)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Protocol:
Step 1: Sulfonation of Diphenyl Ether
-
In a round-bottom flask equipped with a magnetic stirrer, add diphenyl ether.
-
Slowly add an excess of concentrated sulfuric acid while stirring in an ice bath to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice to precipitate the 4,4'-oxybis(benzenesulfonic acid).
-
Filter the precipitate, wash with cold deionized water, and dry thoroughly.
Step 2: Chlorination of 4,4'-Oxybis(benzenesulfonic acid)
-
In a dry round-bottom flask under a fume hood, combine the dried 4,4'-oxybis(benzenesulfonic acid) with an excess of phosphorus pentachloride or thionyl chloride.
-
Heat the mixture under reflux until the evolution of HCl gas ceases, indicating the completion of the reaction.
-
Carefully distill off the excess PCl5 or SOCl2 under reduced pressure.
-
The resulting crude 4,4'-oxybis(benzenesulfonyl chloride) can be purified by recrystallization from a suitable solvent like chloroform or by column chromatography.
Step 3: Amination of 4,4'-Oxybis(benzenesulfonyl chloride)
-
Dissolve the purified 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude benzenesulfonamide, 4,4'-oxybis- can be purified by recrystallization from a solvent system such as ethanol/water to yield the final product.
Quantitative Data: Inhibitory Activity of Representative Benzenesulfonamides
Disclaimer: The following table summarizes the inhibitory activity (Ki in nM) of various benzenesulfonamide derivatives against key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). This data is provided for comparative purposes to illustrate the potential range of activity for this class of compounds, as specific data for benzenesulfonamide, 4,4'-oxybis- is not currently available in published literature.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [5] |
| 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido)benzenesulfonamide | 724.7 | 9.2 | 30.1 | 53.2 | [5] |
| 4-(3-(2-((2-fluorobenzyl)amino)ethyl)ureido)benzenesulfonamide | 24.6 | 3.9 | 20.3 | 58.3 | [5] |
| 4-(3-(2-((4-bromo-2-hydroxybenzyl)amino)ethyl)ureido)benzenesulfonamide | 138.4 | 5.3 | 115.6 | 97.6 | [5] |
| 4,4'-((((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(carbonyl))bis(azanediyl))dibenzenesulfonamide | >10000 | 792 | 835 | 429 | [6] |
| 4,4'-(((Methylenebis(4,1-phenylene))bis(azanediyl))bis(carbonyl))bis(azanediyl))dibenzenesulfonamide | 9174 | 68.1 | 6.73 | 5.02 | [6] |
| 4-(5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 416 | 98.1 | 5.3 | 0.8 | [7] |
| 2,3,5,6-tetrafluoro-4-(5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 835 | 46.9 | 4.5 | 1.1 | [7] |
Experimental Protocols
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Benzenesulfonamide, 4,4'-oxybis- (or other test inhibitors)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): Enzyme solution and buffer.
-
Inhibitor: Enzyme solution and the desired concentration of the inhibitor.
-
-
The final volume in each well should be the same.
-
-
Incubation:
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: Stopped-Flow CO2 Hydration Assay
This is a more direct and sensitive method for measuring CA activity by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms
-
Benzenesulfonamide, 4,4'-oxybis- (or other test inhibitors)
-
CO2-saturated water
-
Buffer solution containing a pH indicator (e.g., phenol red in Tris-HCl buffer, pH ~8.5-9.0)
Procedure:
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., ~557 nm for phenol red at alkaline pH).
-
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare a series of dilutions of the inhibitor in the buffer containing the pH indicator.
-
Prepare a solution of the CA enzyme in the same buffer.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled deionized water.
-
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution (or enzyme and buffer for control) and the other syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a decrease in pH, leading to a change in the absorbance of the pH indicator.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
The enzyme activity is calculated based on the catalyzed rate (rate with enzyme) minus the uncatalyzed rate (rate without enzyme).
-
The inhibition constant (Ki) is determined by measuring the enzyme activity at various substrate (CO2) and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Hypoxia-induced signaling pathway leading to CA IX expression and its role in tumor progression.
Caption: Signaling pathways, including IGF-1/PI3K/CREB and PKC, regulating CA XII expression.
Caption: A logical workflow for the evaluation of benzenesulfonamide, 4,4'-oxybis- as a CA inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Scaling Up the Synthesis of 4,4'-Oxybis(benzenesulfonamide): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 4,4'-oxybis(benzenesulfonamide), a key intermediate in various chemical and pharmaceutical applications. The following sections outline two primary synthetic routes from diphenyl ether, detailing the necessary reagents, reaction conditions, and purification methods. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for practical implementation.
Introduction
4,4'-Oxybis(benzenesulfonamide) is a symmetrical molecule featuring a central diphenyl ether core functionalized with two benzenesulfonamide groups. Its structural properties make it a valuable building block in polymer chemistry and as a precursor for various biologically active compounds. The synthesis on a laboratory and pilot scale can be efficiently achieved through two main strategies starting from diphenyl ether: a two-step process involving sulfonation followed by chlorination and amination, or a one-step chlorosulfonation followed by amination. The choice of method may depend on available reagents, desired purity, and scalability considerations.
Synthetic Pathways
The synthesis of 4,4'-oxybis(benzenesulfonamide) from diphenyl ether primarily proceeds through the key intermediate, 4,4'-oxybis(benzenesulfonyl chloride). Two scalable methods for the preparation of this intermediate are presented below, followed by the final amination step.
Caption: Overview of the synthetic routes to 4,4'-oxybis(benzenesulfonamide).
Data Presentation: Comparison of Synthesis Techniques
The following table summarizes the quantitative data for the two primary routes for the synthesis of the key intermediate, 4,4'-oxybis(benzenesulfonyl chloride).
| Parameter | Route 1: Two-Step (Sulfonation/Chlorination) | Route 2: One-Step (Chlorosulfonation) |
| Starting Material | Diphenyl Ether | Diphenyl Ether |
| Key Reagents | Concentrated H₂SO₄, POCl₃ | Chlorosulfonic Acid (ClSO₃H), Thionyl Chloride (SOCl₂) |
| Intermediate | 4,4'-Oxybis(benzenesulfonic acid) | Not isolated |
| Reported Yield | ~89% for 4,4'-oxybis(benzenesulfonyl chloride)[1] | Yields can be high but may vary with conditions. |
| Purity of Intermediate | Good, requires purification by recrystallization. | Can be high, but may require careful control of reaction conditions to avoid side products. |
| Scalability | Readily scalable, with established patent literature. | Also scalable, but may require more stringent temperature control due to the reactivity of chlorosulfonic acid. |
| Safety Considerations | Use of corrosive sulfuric acid and phosphorus oxychloride. | Use of highly corrosive and reactive chlorosulfonic acid and thionyl chloride. |
Experimental Protocols
Route 1: Two-Step Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) and Subsequent Amination
This route involves the initial sulfonation of diphenyl ether, followed by chlorination to the sulfonyl chloride, and finally amination to the desired product.
Workflow for Route 1
Caption: Experimental workflow for the two-step synthesis.
Protocol 1.1: Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride)
This protocol is adapted from a patented industrial process and may require optimization for specific laboratory scales.[1]
Materials:
-
Diphenyl ether
-
Concentrated sulfuric acid (98%)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a vacuum line.
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
Sulfonation:
-
Charge the round-bottom flask with diphenyl ether (e.g., 0.5 mol).
-
With stirring, slowly add concentrated sulfuric acid (e.g., 1.1 mol) through the dropping funnel.
-
Heat the mixture to 115°C under reduced pressure (e.g., 40 mmHg) for 3 hours to drive the reaction to completion by removing the water formed.
-
Cool the reaction mixture to room temperature.
-
-
Chlorination:
-
Return the flask to atmospheric pressure and equip it with a reflux condenser.
-
Slowly add phosphorus oxychloride (e.g., 0.75 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the hot reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
The product, 4,4'-oxybis(benzenesulfonyl chloride), will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven. The reported yield is approximately 89%.[1]
-
Protocol 1.2: Synthesis of 4,4'-Oxybis(benzenesulfonamide)
Materials:
-
4,4'-Oxybis(benzenesulfonyl chloride)
-
Concentrated ammonium hydroxide (28-30%)
-
Ice
-
Water
Equipment:
-
Beaker or flask with a magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Amination:
-
Prepare a slurry of ice and concentrated ammonium hydroxide in a beaker placed in an ice bath.
-
Slowly add the 4,4'-oxybis(benzenesulfonyl chloride) in portions to the cold, stirred ammonia solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring the mixture at a low temperature (e.g., 0-10°C) for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The solid product, 4,4'-oxybis(benzenesulfonamide), will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization. A common solvent system for sulfonamides is an ethanol-water mixture.[2] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Route 2: One-Step Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) and Subsequent Amination
This method involves the direct chlorosulfonation of diphenyl ether.
Workflow for Route 2
Caption: Experimental workflow for the one-step synthesis of the intermediate.
Protocol 2.1: Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride)
This protocol is based on a patented procedure and requires careful handling of highly corrosive reagents.[3]
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (optional catalyst)
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer, dropping funnels, and a reflux condenser connected to a scrubber for acidic gases (HCl, SO₂).
-
Cooling and heating circulator.
Procedure:
-
Chlorosulfonation:
-
Charge the reaction vessel with thionyl chloride (e.g., 7-20 molar equivalents per mole of diphenyl ether).
-
Cool the thionyl chloride to 0-10°C.
-
Simultaneously, add diphenyl ether and chlorosulfonic acid (e.g., 1.8-2.1 molar equivalents) dropwise from separate addition funnels while maintaining the temperature between 0°C and 10°C.
-
After the addition is complete, allow the mixture to react at this temperature for 1 hour. A suspension of the disulfonic acid may form.
-
Optionally, add a catalytic amount of DMF or NMP (e.g., 0.001-0.5 molar equivalents).
-
Slowly heat the reaction mixture to reflux (approximately 70°C) and maintain for several hours until the evolution of HCl and SO₂ gases ceases and the precipitate dissolves.
-
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
The product can be isolated by carefully pouring the reaction mixture onto crushed ice, followed by filtration, washing with cold water, and drying. Alternatively, for a larger scale, the excess thionyl chloride can be distilled off under reduced pressure.
-
Protocol 2.2: Synthesis of 4,4'-Oxybis(benzenesulfonamide)
The amination procedure is identical to Protocol 1.2.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.
-
Sulfuric acid, phosphorus oxychloride, chlorosulfonic acid, and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care.
-
The reactions involving chlorosulfonic acid and thionyl chloride evolve large quantities of corrosive gases (HCl and SO₂) which must be neutralized in a scrubber.
Conclusion
The synthesis of 4,4'-oxybis(benzenesulfonamide) can be effectively scaled up using either a two-step sulfonation/chlorination route or a one-step chlorosulfonation route from diphenyl ether. The two-step method offers a potentially higher and more reproducible yield for the intermediate sulfonyl chloride, as suggested by the patent literature. The choice of the synthetic route will depend on the specific requirements of the project, including scale, available equipment, and safety protocols. The provided protocols offer a detailed guide for researchers and professionals in the field to produce this valuable chemical compound.
References
- 1. JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride) - Google Patents [patents.google.com]
- 2. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 3. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Studies of Benzenesulfonamide, 4,4'-oxybis- (Dapsone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide, 4,4'-oxybis-, commonly known as Dapsone, is a compound with well-established dual functionality, exhibiting both antimicrobial and anti-inflammatory properties.[1] Its primary antimicrobial mechanism involves the inhibition of dihydrofolic acid synthesis in susceptible bacteria, akin to sulfonamides.[1][2] The anti-inflammatory effects are largely attributed to its modulation of neutrophil activity, including the inhibition of the myeloperoxidase (MPO) enzyme system, which reduces the production of cytotoxic reactive oxygen species.[2][3] These characteristics make Dapsone a subject of interest in various therapeutic areas beyond its traditional use in leprosy and dermatitis herpetiformis, including other inflammatory skin conditions, and potentially neurodegenerative and rheumatological diseases.
These application notes provide an overview of in vivo experimental protocols for studying the pharmacokinetic profile and anti-inflammatory efficacy of Dapsone in established animal models. The detailed protocols and data presented herein are intended to serve as a guide for researchers designing and conducting preclinical studies with this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of Dapsone in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Elimination Half-life (t½) (h) | Animal Model |
| Intravenous | 12 | - | - | - | ~20-30 | Sprague-Dawley Rats |
| Oral | 12 | 4890 | 1 | 78 | ~20-30 | Sprague-Dawley Rats |
| Dermal | 12 | 1.62 - 5.56 | 6-8 | <1 | - | Sprague-Dawley Rats |
| Dermal | 60 | 12.8 | 6-8 | <1 | - | Sprague-Dawley Rats |
Data compiled from studies in Sprague-Dawley rats. Cmax and Tmax for dermal application can vary based on the formulation.
Table 2: Efficacy of Dapsone in a Rat Model of Osteoarthritis
| Treatment Group | Dose (mg/kg) | Administration | Outcome Measures |
| Dapsone | 5 | Intraperitoneal, every 2 days for 2 weeks | Improved mechanical allodynia and thermal hyperalgesia. Reduced serum levels of TNF-α, IL-1β, and NF-κB. |
| Dapsone | 10 | Intraperitoneal, every 2 days for 2 weeks | Dose-dependent improvement in pain and inflammation markers. |
| Dapsone | 20 | Intraperitoneal, every 2 days for 2 weeks | Most significant protection against cartilage destruction and chondrocyte loss. |
Based on a mono-iodoacetate (MIA)-induced osteoarthritis model in male Wistar rats.
Experimental Protocols
Pharmacokinetic Study of Dapsone in Rats
Objective: To determine the pharmacokinetic profile of Dapsone following intravenous, oral, and dermal administration in rats.
Materials:
-
Dapsone (Benzenesulfonamide, 4,4'-oxybis-)
-
Vehicle for dissolution/suspension (e.g., polyethylene glycol, aqueous gel)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulas for intravenous administration and blood collection
-
Oral gavage needles
-
Topical application devices
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign animals to different administration route groups (intravenous, oral, dermal) with a sufficient number of animals per group to allow for serial blood sampling.
-
Dose Preparation: Prepare the Dapsone formulation at the desired concentration in the appropriate vehicle.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose of Dapsone (e.g., 12 mg/kg) via a cannulated tail vein.
-
Oral (PO): Administer a single dose of Dapsone (e.g., 12 mg/kg) via oral gavage.
-
Dermal: Apply a single dose of Dapsone in a gel formulation (e.g., 12 or 60 mg/kg) to a shaved area on the back of the rat.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from a cannulated vein (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Dapsone using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), bioavailability, and elimination half-life using appropriate software.
Mono-iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
Objective: To evaluate the anti-inflammatory and chondroprotective effects of Dapsone in a chemically-induced model of osteoarthritis.
Materials:
-
Dapsone
-
Mono-iodoacetate (MIA)
-
Saline
-
Anesthetic (e.g., isoflurane)
-
Male Wistar rats (180-220g)
-
Insulin syringes with fine-gauge needles
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, hot/cold plate for thermal hyperalgesia)
-
ELISA kits for TNF-α, IL-1β, and NF-κB
-
Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, H&E stain)
Protocol:
-
Animal Acclimatization: Acclimate rats for at least one week.
-
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Inject 50 µL of MIA solution (e.g., 60 mg/mL in saline) intra-articularly into the right knee joint.
-
-
Treatment:
-
Begin treatment with Dapsone (e.g., 5, 10, or 20 mg/kg, intraperitoneally) on the day of MIA injection or the following day.
-
Administer Dapsone every two days for a period of two weeks. A vehicle control group should be included.
-
-
Behavioral Assessment:
-
Perform baseline behavioral tests before MIA injection.
-
Repeat behavioral tests on days 7 and 14 to assess pain (mechanical allodynia and thermal hyperalgesia).
-
-
Sample Collection:
-
At the end of the study (day 14), collect blood samples for serum separation.
-
Euthanize the animals and dissect the knee joints.
-
-
Biochemical Analysis:
-
Measure the serum levels of inflammatory markers (TNF-α, IL-1β, and NF-κB) using ELISA kits.
-
-
Histological Analysis:
-
Fix the knee joints in 10% formalin.
-
Decalcify the joints, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate cartilage degradation, inflammation, and chondrocyte loss.
-
Visualizations
Dapsone's Anti-inflammatory Signaling Pathway in Neutrophils
Caption: Dapsone's inhibitory effects on neutrophil signaling pathways.
Experimental Workflow for In Vivo Efficacy Study of Dapsone
Caption: General workflow for an in vivo efficacy study of Dapsone.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Benzenesulfonamide, 4,4'-oxybis-
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of Benzenesulfonamide, 4,4'-oxybis-.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Benzenesulfonamide, 4,4'-oxybis-?
The synthesis is typically a two-step process. The first step involves the disulfonation and subsequent chlorination of diphenyl oxide to form the key intermediate, 4,4'-oxybis(benzenesulfonyl chloride). The second step is the amination of this intermediate with ammonia to yield the final product, Benzenesulfonamide, 4,4'-oxybis-.
Q2: What are the critical reaction parameters to control in the first step (formation of 4,4'-oxybis(benzenesulfonyl chloride))?
Key parameters include the reaction temperature, the molar ratio of diphenyl oxide to the sulfonating and chlorinating agents, and the reaction time. Precise control of these factors is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are the common challenges in the amination step?
Common challenges include incomplete reaction, formation of side products due to the reactivity of the sulfonyl chloride, and difficulties in isolating the pure product. The choice of solvent and base, as well as the reaction temperature, can significantly impact the outcome of this step.
Q4: How can I purify the final product, Benzenesulfonamide, 4,4'-oxybis-?
Purification is typically achieved through recrystallization. Common solvents for recrystallization of sulfonamides include aqueous ethanol or isopropanol. Washing the crude product with water is also a critical step to remove any inorganic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low yield of 4,4'-oxybis(benzenesulfonyl chloride) | Incomplete sulfonation of diphenyl oxide. | Increase the reaction time or temperature. Ensure a sufficient molar excess of sulfuric acid is used. |
| Inefficient chlorination. | Use a molar excess of a suitable chlorinating agent like phosphorus oxychloride. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC). | |
| Side reactions, such as the formation of monosulfonated or other isomeric products. | Maintain a controlled temperature during the sulfonation reaction. The order of addition of reagents can also influence the selectivity. | |
| Step 2: Low yield of Benzenesulfonamide, 4,4'-oxybis- | Incomplete amination. | Use a sufficient excess of ammonia. Ensure adequate mixing and reaction time. The reaction can be sensitive to temperature; consider optimizing this parameter. |
| Hydrolysis of the sulfonyl chloride intermediate. | Perform the reaction under anhydrous conditions until the amination is complete. | |
| Formation of byproducts. | Control the reaction temperature to minimize side reactions. The choice of base can also influence the product distribution.[1] | |
| General: Product is impure | Presence of unreacted starting materials or intermediates. | Optimize the stoichiometry of reagents and reaction times to ensure complete conversion. |
| Formation of colored impurities. | The crude product can be treated with a decolorizing agent like activated charcoal during recrystallization. | |
| Presence of inorganic salts. | Thoroughly wash the product with water after filtration. |
Experimental Protocols
Step 1: Synthesis of 4,4'-oxybis(benzenesulfonyl chloride)
This protocol is based on established methods for the sulfonation and chlorination of aromatic ethers.
Materials:
-
Diphenyl oxide
-
Concentrated sulfuric acid (98%)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, add diphenyl oxide.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) to ensure complete disulfonation. The progress of the reaction can be monitored by techniques like TLC.
-
Once the disulfonation is complete, slowly add phosphorus oxychloride to the reaction mixture, maintaining a low temperature.
-
After the addition of phosphorus oxychloride, the reaction mixture is typically heated under reflux for a specific period to ensure complete chlorination.
-
After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to precipitate the crude 4,4'-oxybis(benzenesulfonyl chloride).
-
The solid product is collected by filtration, washed thoroughly with cold water to remove any acid residue, and dried.
Step 2: Synthesis of Benzenesulfonamide, 4,4'-oxybis- (Amination)
This protocol is a general method for the amination of sulfonyl chlorides.
Materials:
-
4,4'-oxybis(benzenesulfonyl chloride)
-
Aqueous ammonia (concentrated)
-
A suitable solvent (e.g., THF or diethyl ether)
-
Water
Procedure:
-
Dissolve the crude 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. The reaction is often exothermic and should be controlled.
-
After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.
-
The precipitated crude Benzenesulfonamide, 4,4'-oxybis- is collected by filtration.
-
The crude product is then washed with water to remove any ammonium salts.
-
The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]
Visualizations
Caption: Experimental workflow for the synthesis of Benzenesulfonamide, 4,4'-oxybis-.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Benzenesulfonamide, 4,4'-oxybis-. The guidance is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Yield in the Synthesis of 4,4'-oxybis(benzenesulfonyl chloride) (Step 1)
The synthesis of the intermediate, 4,4'-oxybis(benzenesulfonyl chloride), is a critical step that often dictates the overall yield of the final product. This is typically achieved through the chlorosulfonation of diphenyl ether.
Q1: My yield of 4,4'-oxybis(benzenesulfonyl chloride) is significantly lower than expected. What are the common causes?
A1: Low yields in the chlorosulfonation of diphenyl ether can stem from several factors, primarily related to side reactions and procedural inefficiencies. The most common issues include:
-
Formation of Diaryl Sulfones: This is a major competing reaction, especially if the reaction temperature is too high or if the molar ratio of chlorosulfonic acid to diphenyl ether is insufficient[1].
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted diphenyl ether remaining in the reaction mixture.
-
Hydrolysis of the Product: 4,4'-oxybis(benzenesulfonyl chloride) is highly susceptible to hydrolysis. Premature contact with water during the reaction or workup will convert the product back to the corresponding sulfonic acid, drastically reducing the yield[1].
-
Formation of Isomers: While the para-substituted product is favored, some ortho-substitution can occur, leading to a mixture of isomers and making purification of the desired 4,4'-isomer difficult.
Q2: How can I minimize the formation of diaryl sulfone byproducts?
A2: To suppress the formation of diaryl sulfones, consider the following optimizations:
-
Molar Ratio of Reactants: Use a significant excess of chlorosulfonic acid. A molar ratio of at least 5:1 of chlorosulfonic acid to diphenyl ether is recommended to favor the formation of the sulfonyl chloride over the sulfone[1].
-
Order of Addition: Add the diphenyl ether slowly to the chlorosulfonic acid, not the other way around. This ensures that the diphenyl ether is always in the presence of a large excess of the acid, which minimizes self-condensation reactions that lead to sulfone formation[1].
-
Temperature Control: Maintain a low temperature (typically between 0°C and 10°C) during the addition of diphenyl ether. Higher temperatures tend to promote sulfone formation[2].
Q3: What are the best practices for preventing hydrolysis of the sulfonyl chloride intermediate?
A3: Preventing hydrolysis is critical for achieving a high yield.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and that the reagents are anhydrous. The reaction should be protected from atmospheric moisture, for example, by using a drying tube.
-
Rapid Workup: After the reaction is complete, it should be quenched by pouring it onto crushed ice. The resulting sulfonyl chloride, which is insoluble in water, should be separated from the aqueous acidic layer as quickly as possible to minimize contact time and subsequent hydrolysis[1].
-
Use of a Co-solvent: Adding a non-polar organic solvent like carbon tetrachloride or dichloromethane during the workup can help to dissolve the product and facilitate a cleaner and faster separation from the aqueous layer[1].
Troubleshooting Workflow for Low Yield in Chlorosulfonation
Caption: Troubleshooting decision tree for low yield in the chlorosulfonation step.
Troubleshooting Guide: Low Yield in the Ammonolysis of 4,4'-oxybis(benzenesulfonyl chloride) (Step 2)
The final step in the synthesis is the conversion of the sulfonyl chloride to the desired sulfonamide via ammonolysis. While generally straightforward, this step can also be a source of yield loss.
Q1: My final product, Benzenesulfonamide, 4,4'-oxybis-, has a low yield after the ammonolysis step. What could be the problem?
A1: Low yields in the ammonolysis of sulfonyl chlorides are typically due to:
-
Competing Hydrolysis: The sulfonyl chloride starting material can react with water in the aqueous ammonia solution to form the corresponding sulfonic acid, which is a common byproduct that reduces the yield of the desired sulfonamide[3].
-
Incomplete Reaction: The reaction may not proceed to completion if the concentration of ammonia is too low, the reaction time is too short, or the temperature is not optimal.
-
Difficult Product Isolation: The product, Benzenesulfonamide, 4,4'-oxybis-, needs to be precipitated from the solution. Incorrect pH or insufficient cooling can lead to the product remaining dissolved in the filtrate, thus lowering the isolated yield.
Q2: How can I favor the aminolysis reaction over the competing hydrolysis reaction?
A2: To maximize the formation of the sulfonamide, you should:
-
Use Concentrated Ammonia: Employ a concentrated solution of aqueous ammonia to ensure a high concentration of the amine nucleophile, which will compete more effectively with water for the reaction with the sulfonyl chloride.
-
Control the Temperature: While some heating may be necessary to ensure the reaction goes to completion, excessive heat can increase the rate of hydrolysis. A moderate temperature, for instance, by heating in a boiling water bath for a short period, is often sufficient[4].
-
Efficient Mixing: Ensure the reaction mixture is well-stirred to facilitate the reaction between the sulfonyl chloride (which may be sparingly soluble) and the aqueous ammonia.
Q3: I am having trouble precipitating my final product. What can I do?
A3: If your product is not precipitating effectively, try the following:
-
pH Adjustment: After the reaction is complete, the solution is typically acidic due to the formation of ammonium chloride. Carefully neutralize the solution with an acid (like HCl) to a pH of around 7. The sulfonamide is generally least soluble at a neutral pH[4].
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Reducing the Volume: If the product is still not precipitating, it may be due to too large a volume of solvent. Carefully evaporating some of the water under reduced pressure can help to induce precipitation[4].
Troubleshooting Workflow for Low Yield in Ammonolysis
Caption: Troubleshooting decision tree for the ammonolysis step.
Quantitative Data Summary
For successful synthesis, careful control of reaction parameters is essential. The tables below summarize key quantitative data for each step.
Table 1: Reaction Parameters for the Synthesis of 4,4'-oxybis(benzenesulfonyl chloride)
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Chlorosulfonic acid : Diphenyl ether) | > 5:1 | Minimizes the formation of diaryl sulfone byproducts[1]. |
| Temperature of Diphenyl Ether Addition | 0 - 10°C | Low temperature reduces the rate of side reactions[2]. |
| Reaction Temperature after Addition | Can be raised to reflux (~70°C) | To ensure the chlorination reaction goes to completion[2]. |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to complete. Monitor by TLC. |
Table 2: Reaction Parameters for the Ammonolysis Step
| Parameter | Recommended Value | Rationale |
| Ammonia Concentration | Concentrated Aqueous Solution (e.g., 25-30%) | A high concentration of the nucleophile favors aminolysis over hydrolysis. |
| Temperature | Gentle heating (e.g., boiling water bath) | A moderate increase in temperature can increase the reaction rate without significantly increasing hydrolysis[4]. |
| Reaction Time | 5 - 15 minutes | The reaction is typically fast. Monitor by TLC for the disappearance of the starting material. |
| pH for Precipitation | ~7 | The sulfonamide product is often least soluble at a neutral pH, maximizing the isolated yield[4]. |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-oxybis(benzenesulfonyl chloride)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, add chlorosulfonic acid (5.5 equivalents).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add diphenyl ether (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 10°C[2].
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The product will precipitate as a white solid.
-
Quickly filter the solid using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven at a low temperature (e.g., 40-50°C) to yield crude 4,4'-oxybis(benzenesulfonyl chloride). The product can be further purified by recrystallization from a suitable solvent like chloroform or acetic acid.
Protocol 2: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
-
In a fume hood, place the crude 4,4'-oxybis(benzenesulfonyl chloride) (1 equivalent) into an Erlenmeyer flask.
-
Add concentrated aqueous ammonia (e.g., 25% NH3 in H2O, approximately 15 mL per gram of sulfonyl chloride) to the flask[4].
-
Stir the mixture vigorously. The reaction is exothermic.
-
Gently heat the mixture in a boiling water bath for 10-15 minutes with continued stirring to ensure the reaction goes to completion[4].
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution by adding concentrated HCl dropwise until the pH is approximately 7. Check the pH with pH paper.
-
A white precipitate of Benzenesulfonamide, 4,4'-oxybis- should form.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
Dry the product to obtain the final Benzenesulfonamide, 4,4'-oxybis-.
Overall Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of Benzenesulfonamide, 4,4'-oxybis-.
Frequently Asked Questions (FAQs)
Q: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A: Yes, other methods exist, such as reacting diphenyl ether with sulfuric acid to form the disulfonic acid, followed by treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride to form the disulfonyl chloride[5]. However, chlorosulfonic acid is often used for its directness and high reactivity[6].
Q: My final product is off-white or yellowish. How can I improve the color?
A: A discolored product often indicates the presence of impurities, possibly from side reactions or decomposition. You can try to purify the final product by recrystallization from a suitable solvent, such as an ethanol/water mixture. Treating the solution with activated charcoal before recrystallization can also help to remove colored impurities.
Q: Is it possible to monitor the progress of these reactions?
A: Yes, Thin-Layer Chromatography (TLC) is a suitable method for monitoring both reactions. For the first step, you can monitor the disappearance of the diphenyl ether spot. For the second step, you can monitor the disappearance of the 4,4'-oxybis(benzenesulfonyl chloride) spot. Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation of the starting material and product.
Q: What are the main safety precautions for working with chlorosulfonic acid?
A: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times[6].
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride) - Google Patents [patents.google.com]
- 6. api.pageplace.de [api.pageplace.de]
Technical Support Center: Purification of High-Purity Benzenesulfonamide, 4,4'-oxybis-
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Benzenesulfonamide, 4,4'-oxybis-.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Benzenesulfonamide, 4,4'-oxybis-.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Insufficient supersaturation (too much solvent). - Solution is cooling too slowly. - Presence of significant impurities inhibiting crystal formation. | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure Benzenesulfonamide, 4,4'-oxybis-. - Place the solution in an ice bath to promote nucleation. - If significant impurities are suspected, consider a preliminary purification step like column chromatography. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The compound is precipitating from a supersaturated solution at a temperature above its melting point. - High concentration of impurities. | - Lower the temperature at which the solution becomes saturated by adding a small amount of a co-solvent in which the compound is more soluble. - Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. - Use a solvent system with a lower boiling point. |
| Low recovery of purified product | - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Cool the filtrate for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Colored impurities in the final product | - Co-precipitation of colored impurities. - Thermal degradation of the compound or impurities. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Avoid prolonged heating at high temperatures. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak separation | - Inappropriate mobile phase composition. - Column overloading. - Incorrect flow rate. | - Optimize the mobile phase composition (e.g., gradient slope, organic modifier) at an analytical scale first. - Reduce the sample load on the column. - Adjust the flow rate; a lower flow rate often improves resolution. |
| Peak tailing or fronting | - Column degradation. - Interactions between the analyte and the stationary phase. - High sample concentration. | - Use a guard column to protect the preparative column. - Flush the column with a strong solvent. - Adjust the pH of the mobile phase or add an ion-pairing agent. - Dilute the sample before injection. |
| High backpressure | - Clogged frit or column. - Particulate matter in the sample or mobile phase. - High flow rate. | - Filter all samples and mobile phases before use. - Back-flush the column according to the manufacturer's instructions. - Reduce the flow rate. |
| Low recovery of purified compound | - Adsorption of the compound to the column. - Decomposition of the compound on the column. - Inefficient fraction collection. | - Modify the mobile phase to reduce strong interactions. - Use a different stationary phase. - Ensure the fraction collector is properly calibrated and timed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Benzenesulfonamide, 4,4'-oxybis-?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. The synthesis of the precursor, 4,4'-oxybis(benzenesulfonyl chloride), from diphenyl ether and chlorosulfonic acid can lead to incompletely sulfonated or chlorinated diphenyl ether derivatives. During the subsequent amination, unreacted sulfonyl chloride groups or byproducts from side reactions can be present.
Q2: Which purification technique is more suitable for obtaining high-purity Benzenesulfonamide, 4,4'-oxybis-, recrystallization or preparative HPLC?
A2: The choice of purification technique depends on the initial purity of the crude product and the desired final purity. Recrystallization is a cost-effective method for removing small amounts of impurities and is suitable for large-scale purification. Preparative HPLC offers higher resolution and is ideal for separating complex mixtures or for achieving very high purity on a smaller scale.[1] Often, a combination of both methods is employed, with an initial recrystallization followed by preparative HPLC for final polishing.
Q3: What is a good solvent system for the recrystallization of Benzenesulfonamide, 4,4'-oxybis-?
A3: A mixed solvent system of a polar organic solvent and water is generally effective for recrystallizing sulfonamides. Based on the solubility of related compounds, a mixture of ethanol and water is a good starting point. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling should then induce crystallization of the purified product.
Q4: How can I improve the crystal quality during recrystallization?
A4: To obtain well-defined crystals, it is crucial to allow the saturated solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of small, impure crystals or precipitation. Seeding the solution with a small crystal of the pure compound can also promote the growth of larger, more uniform crystals.
Q5: What should I consider when scaling up a purification method for Benzenesulfonamide, 4,4'-oxybis-?
A5: When scaling up recrystallization, ensure efficient stirring to maintain a homogeneous temperature distribution. For preparative HPLC, a direct scaling of the analytical method is often possible. This involves adjusting the column diameter, sample load, and flow rate while maintaining the same linear velocity of the mobile phase. It is advisable to perform a small-scale preparative run to optimize conditions before proceeding to a large-scale separation.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude Benzenesulfonamide, 4,4'-oxybis-
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Weigh the crude Benzenesulfonamide, 4,4'-oxybis- and place it in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask to create a slurry.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once a clear solution is obtained, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
If too much water is added and the product precipitates, add a small amount of hot ethanol to redissolve it.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
| Parameter | Recommended Value |
| Initial Solvent | Ethanol |
| Anti-solvent | Deionized Water |
| Dissolution Temperature | Boiling point of ethanol |
| Cooling Protocol | Slow cooling to room temperature, followed by ice bath |
Preparative HPLC Protocol
This protocol provides a starting point for the purification of Benzenesulfonamide, 4,4'-oxybis- by preparative reverse-phase HPLC. Method optimization is recommended. A reverse-phase (RP) HPLC method is suitable for this compound.[2] The mobile phase typically consists of acetonitrile (MeCN) and water.[2] For mass spectrometry (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2] This method is scalable and can be used for isolating impurities in preparative separation.[2]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column suitable for preparative scale
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
Crude Benzenesulfonamide, 4,4'-oxybis- dissolved in a suitable solvent (e.g., acetonitrile/water)
Methodology:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile).
-
Dissolve the crude Benzenesulfonamide, 4,4'-oxybis- in the minimal amount of the initial mobile phase or a stronger solvent like pure acetonitrile.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (acetonitrile). A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., determined from a UV scan of the compound).
-
Collect the fractions corresponding to the main peak of Benzenesulfonamide, 4,4'-oxybis-.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.
| Parameter | Recommended Condition |
| Column | Preparative Reverse-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid (optional) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (optional) |
| Gradient | Linear gradient from 20% B to 80% B |
| Detection | UV at maximum absorbance wavelength |
Visualizations
Caption: General workflows for the purification of Benzenesulfonamide, 4,4'-oxybis-.
Caption: Troubleshooting logic for common recrystallization issues.
References
Addressing solubility issues of Benzenesulfonamide, 4,4'-oxybis- in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with Benzenesulfonamide, 4,4'-oxybis- in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Benzenesulfonamide, 4,4'-oxybis- and why is its solubility a concern?
A1: Benzenesulfonamide, 4,4'-oxybis- is a chemical compound containing two benzenesulfonamide moieties linked by an ether group. Like many aromatic sulfonamides, it is a relatively non-polar molecule, which often leads to poor solubility in aqueous solutions commonly used in biological assays. Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended initial solvents for dissolving Benzenesulfonamide, 4,4'-oxybis-?
A2: For initial solubilization to create a high-concentration stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of organic compounds. Other potential organic solvents include ethanol and acetone. It is crucial to start with a small amount of the compound and gradually add the solvent to determine the solubility limit.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs because the compound is poorly soluble in the final aqueous environment, even if it was soluble in the initial organic solvent. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG) might keep the compound in solution more effectively than DMSO alone.
-
pH adjustment: The solubility of sulfonamides can be pH-dependent. If your assay conditions permit, you may be able to increase solubility by adjusting the pH of the buffer. Benzenesulfonamides can ionize under alkaline conditions, which may increase their aqueous solubility.[1]
-
Serial dilutions: Prepare intermediate dilutions of your stock solution in a solvent that is miscible with your final aqueous medium. This gradual dilution can sometimes prevent precipitation.
Q4: Are there alternatives to DMSO for solubilizing Benzenesulfonamide, 4,4'-oxybis-?
A4: Yes, while DMSO is widely used, other solvents and formulations can be considered:
-
Ethanol: Can be a suitable alternative, but may have different effects on your biological system.
-
Acetone: Another potential organic solvent, though its volatility and compatibility with assay components should be considered.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.
It is important to test the compatibility and potential for interference of any new solvent or excipient with your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | The compound may be poorly soluble even in organic solvents, or you may be exceeding its solubility limit. | Try gentle warming (be cautious of compound degradation) or sonication to aid dissolution. If unsuccessful, consider a different organic solvent or a solvent mixture. |
| A precipitate forms immediately upon adding the stock solution to the aqueous buffer. | The compound has very low aqueous solubility, and the abrupt change in solvent polarity causes it to "crash out." | Lower the final concentration of the compound. Perform serial dilutions in an intermediate solvent. Investigate the use of co-solvents or solubility enhancers like cyclodextrins. |
| The solution appears cloudy or opalescent after adding the compound. | Micro-precipitation is occurring, which may not be visible as distinct particles but can still affect results. | Centrifuge the final solution at high speed and use the supernatant, noting that the actual concentration may be lower than intended. Alternatively, use one of the solubilization strategies mentioned above to achieve a true solution. |
| Inconsistent results between experiments. | This could be due to variable precipitation of the compound, leading to inconsistent final concentrations. | Ensure your stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. Consider filtering the final working solution through a compatible syringe filter (e.g., PTFE). |
Solubility Data
| Solvent | Solubility | Estimated Quantitative Solubility (at 25°C) | Notes |
| Water | Insoluble | < 0.1 mg/mL | Typical for this class of compounds due to the hydrophobic benzene rings. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | 1-10 mg/mL | Can be used as an alternative to DMSO, but lower solubility is expected. |
| Acetone | Soluble | > 30 mg/mL | Another potential solvent for stock solution preparation. |
| Polyethylene Glycols (e.g., PEG400) | Moderately Soluble | 1-10 mg/mL | Can be used as a co-solvent to improve aqueous solubility. |
Note: The quantitative solubility values are estimates based on related compounds and should be experimentally verified for your specific application.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of Benzenesulfonamide, 4,4'-oxybis- (Molecular Weight: 328.37 g/mol ) in DMSO.
Materials:
-
Benzenesulfonamide, 4,4'-oxybis- powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 328.37 g/mol * (1000 mg / 1 g) = 3.28 mg
-
-
Weigh the compound: Carefully weigh out 3.28 mg of Benzenesulfonamide, 4,4'-oxybis- and place it into a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes. If the compound does not fully dissolve, you can try the following:
-
Gentle warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.
-
Sonication: Place the tube in a sonicating water bath for 5-10 minutes.
-
-
Visual inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions and Dosing in a Cell-Based Assay
Objective: To prepare a series of working concentrations for treating cells in a 96-well plate, ensuring the final DMSO concentration remains at or below 0.5%.
Materials:
-
10 mM stock solution of Benzenesulfonamide, 4,4'-oxybis- in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
96-well cell culture plate with seeded cells
Procedure:
-
Determine the highest final concentration needed: For this example, let's assume the highest desired final concentration in the cell culture well is 10 µM.
-
Plan the serial dilution: To minimize the volume of DMSO added to the cells, a 1:200 dilution of the 10 mM stock will be made directly into the final culture volume. This will result in a final DMSO concentration of 0.5%.
-
Prepare the working solution:
-
For a final well volume of 200 µL, you will need to add 1 µL of the 10 mM stock solution to 199 µL of cell culture medium.
-
To prepare enough for multiple wells and account for pipetting variance, prepare a larger volume of the working solution. For example, to treat 8 wells, mix 8 µL of the 10 mM stock with 1592 µL of medium.
-
-
Create lower concentrations: Perform serial dilutions from your highest working concentration. For example, to make a 5 µM solution, mix equal volumes of the 10 µM working solution and the cell culture medium.
-
Dose the cells:
-
Remove the old medium from the cells in the 96-well plate.
-
Add 200 µL of the appropriate working solution (or control medium) to each well.
-
-
Prepare the vehicle control: It is essential to have a control group that is treated with the same final concentration of DMSO as the experimental groups. In this case, prepare a solution of 0.5% DMSO in cell culture medium and add it to the control wells.
-
Incubate: Return the plate to the incubator and proceed with your experimental timeline.
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow diagram for troubleshooting compound precipitation.
Potential Signaling Pathways Targeted by Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives are known to inhibit several key signaling pathways. Two prominent examples are the PI3K/AKT pathway, crucial in cell survival and proliferation, and the carbonic anhydrase pathway, which is involved in pH regulation and tumorigenesis.
1. Inhibition of the PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway.
2. Inhibition of Carbonic Anhydrase
Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.
References
Technical Support Center: Benzenesulfonamide, 4,4'-oxybis- (Dapsone) Solution Stability
Welcome to the technical support center for Benzenesulfonamide, 4,4'-oxybis-, a compound commonly known as Dapsone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of Dapsone in solution during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with Dapsone solutions.
Q1: My Dapsone solution is changing color (e.g., turning yellow or brown). What is the cause?
A1: Discoloration is a common indicator of Dapsone degradation. The most likely causes are exposure to light or oxidation. Dapsone is known to be photolabile, particularly under UV light, which can cause it to degrade.[1][2] Additionally, the amino groups in the Dapsone molecule are susceptible to oxidation, which can also lead to colored degradation products. In some oral suspension formulations, a slight darkening has been observed in samples stored at 25°C over time.[3][4]
Troubleshooting Steps:
-
Protect from Light: Prepare and store Dapsone solutions in amber-colored glassware or wrap containers with aluminum foil to block light.[1] Minimize exposure to ambient and UV light during experiments.
-
Use Antioxidants: Consider adding antioxidants to the formulation if compatible with your experimental design.
-
Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated at 4-5°C) to slow down degradation reactions.[5][6]
Q2: I'm observing precipitation or crystal growth in my Dapsone solution. How can I improve its solubility and prevent this?
A2: Dapsone has limited aqueous solubility (approximately 0.208 mg/mL in water at 25°C).[6][7] Precipitation occurs when the concentration exceeds its solubility limit in the chosen solvent system.
Troubleshooting Steps:
-
Adjust pH: The solubility of Dapsone is pH-dependent. Assess the pH of your solution and adjust it to a range where Dapsone is more soluble, if your experiment allows.
-
Use Co-solvents: Employing co-solvents such as methanol, ethanol, or acetonitrile can significantly increase Dapsone's solubility.[5][8][9] For instance, HPLC methods often use mobile phases containing methanol or acetonitrile.[2][8]
-
Check for Temperature Effects: A decrease in temperature can reduce solubility. If solutions are prepared at room temperature and then refrigerated, precipitation may occur. Ensure the concentration is stable at the intended storage temperature.
Q3: My assay results show a decrease in Dapsone concentration over a short period. What are the primary degradation pathways?
A3: Dapsone is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[2][10]
-
Hydrolytic Degradation: The compound shows significant degradation in both acidic (e.g., 1 M HCl) and alkaline (e.g., 1 M NaOH) conditions.
-
Oxidative Degradation: Dapsone degrades rapidly in the presence of oxidizing agents like 30% hydrogen peroxide (H₂O₂).[8][9] This is a critical factor to control during storage and handling.
-
Photolytic Degradation: Exposure to sunlight and UVC light (254 nm) causes significant degradation, often following zero-order kinetics.[1] This confirms the photolability of the drug in solution.
Q4: Can excipients in my formulation affect Dapsone stability?
A4: Yes, excipients can interact with Dapsone. A notable example is the Maillard reaction, which can occur between the amino groups of Dapsone and reducing sugars like sucrose, potentially causing instability.[5] When formulating, it is advisable to use non-reducing sugar vehicles (e.g., Oral Mix SF) over sugar-containing ones to avoid this reaction.[5]
Quantitative Stability Data
Forced degradation studies reveal how Dapsone behaves under various stress conditions. The following table summarizes results from different studies.
| Stress Condition | Duration | Temperature | % Recovery / Degradation | Reference |
| Alkaline Hydrolysis (0.1 N NaOH) | 24 hours | Room Temp | 51.73% Recovery | [11] |
| Acidic Hydrolysis (1 M HCl) | 12 hours | 80°C | Significant degradation observed | |
| Oxidative Degradation (30% H₂O₂) | 48 hours | Room Temp | 53.05% Recovery | [9] |
| Oxidative Degradation (30% H₂O₂) | 24 hours | Room Temp | 84.23% Recovery | |
| Photolytic Degradation (Sunlight & UVC) | - | - | Significant degradation affording a common photoproduct | |
| Dry Heat | 48 hours | 80°C | No significant degradation | [10] |
Experimental Protocols
Protocol: Forced Degradation Study for Dapsone
This protocol outlines a typical forced degradation study to assess the stability-indicating properties of an analytical method for Dapsone.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of Dapsone in 10 mL of a suitable organic solvent (e.g., methanol) to obtain a stock solution of 1000 µg/mL.[9]
2. Stress Conditions:
-
Acid Hydrolysis: Take 1 mL of the stock solution, add 1 mL of 1 M HCl, and heat at 80°C for 12 hours.[2] After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a final concentration of ~10 µg/mL.
-
Alkaline Hydrolysis: Take 1 mL of the stock solution, add 1 mL of 1 M NaOH, and keep at 80°C for 12 hours.[2] After cooling, neutralize with 1 M HCl and dilute to the final concentration.
-
Oxidative Degradation: Take 1 mL of the stock solution and add 1 mL of 30% H₂O₂.[9] Keep the solution at room temperature for 48 hours. Dilute to the final concentration.
-
Thermal Degradation: Keep the solid Dapsone powder in an oven at 80°C for 48 hours.[11] After exposure, prepare a solution of the desired final concentration.
-
Photolytic Degradation: Expose a Dapsone solution (e.g., 100 µg/mL in an appropriate solvent) in a quartz cell to UVC light (254 nm) and direct sunlight.[1][2] Sample at various time points.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Example HPLC Method:
4. Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Assess the purity of the Dapsone peak and calculate the percentage of degradation.
-
Ensure the method resolves the Dapsone peak from all degradation product peaks.
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Key stressors leading to the degradation of Dapsone in solution.
Caption: Standard workflow for conducting a forced degradation study on Dapsone.
Caption: Decision tree for troubleshooting common Dapsone stability issues.
References
- 1. rps.mui.ac.ir [rps.mui.ac.ir]
- 2. thaiscience.info [thaiscience.info]
- 3. Stability of dapsone in two oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development and stabililty testing of extemporaneous suspension prepared from dapsone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International Journal of Pharmaceutical Compounding [ijpc.com]
- 8. akjournals.com [akjournals.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
Optimization of HPLC parameters for Benzenesulfonamide, 4,4'-oxybis- analysis
This technical support center provides comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of Benzenesulfonamide, 4,4'-oxybis-. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Experimental Protocol: Isocratic HPLC Method
This section details a starting method for the analysis of Benzenesulfonamide, 4,4'-oxybis- using reversed-phase HPLC.
Objective: To achieve a symmetric peak shape and reproducible retention time for the quantification of Benzenesulfonamide, 4,4'-oxybis-.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Formic acid
-
Benzenesulfonamide, 4,4'-oxybis- reference standard
-
Sample diluent (e.g., Acetonitrile/Water 50:50 v/v)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v) |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and 0.1% formic acid in water. Degas the mobile phase thoroughly before use to prevent air bubbles in the system.[1][2][3]
-
Standard Solution Preparation: Accurately weigh a suitable amount of Benzenesulfonamide, 4,4'-oxybis- reference standard and dissolve it in the sample diluent to a final concentration of 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing Benzenesulfonamide, 4,4'-oxybis- in the sample diluent to achieve a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2] This may take 15-30 minutes.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Experimental and Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow and a systematic approach to troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC analysis.
Caption: A decision tree for HPLC troubleshooting.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of Benzenesulfonamide, 4,4'-oxybis-.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Silanol Interactions: The sulfonamide groups may interact with active silanols on the silica-based column packing.[4][5] - Mobile Phase pH: The pH of the mobile phase may be inappropriate, causing partial ionization of the analyte. - Column Overload: Injecting too much sample can lead to peak distortion.[5] | - Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol ionization.[5] - Employ a column with high-purity silica or end-capping. - Reduce the injection volume or sample concentration.[5] |
| Peak Fronting | - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[3] - Column Overload: Can also cause fronting, especially in preparative chromatography.[3] | - Dissolve and inject the sample in the mobile phase whenever possible.[6] - If a different solvent is necessary, ensure it is weaker than the mobile phase. - Reduce the injection volume.[3] |
| Split Peaks | - Clogged Inlet Frit: Particulates from the sample or system can block the column inlet. - Column Void: A void or channel has formed at the head of the column.[4] - Sample Solvent Effect: The injection solvent is incompatible with the mobile phase. | - Filter all samples and mobile phases. - Reverse and flush the column (check manufacturer's instructions first). - If the problem persists, the column may need to be replaced. - Ensure the sample is dissolved in the mobile phase. |
| Retention Time Drift | - Column Temperature Fluctuations: Inconsistent temperature can affect retention.[2][7] - Changing Mobile Phase Composition: Due to evaporation of the more volatile solvent or improper mixing.[2] - Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase between runs.[2] | - Use a column oven to maintain a constant temperature.[7] - Prepare fresh mobile phase daily and keep solvent bottles capped.[2] - Ensure a stable baseline is achieved before injecting, allowing for longer equilibration times if necessary.[2] |
| High Backpressure | - Blockage in the System: Clogged in-line filters, guard column, or column inlet frit.[1] - Buffer Precipitation: Salt from a buffer has precipitated in the system.[5] | - Systematically remove components (column, guard column) to isolate the blockage.[8] - Replace the in-line filter or guard column. - Flush the system with a solvent that can dissolve the precipitate (e.g., water for salt buffers).[1] |
| Baseline Noise or Drift | - Air Bubbles in the System: Insufficiently degassed mobile phase or a leak can introduce bubbles.[1][9] - Contaminated Mobile Phase: Impurities in the solvents can cause a noisy or drifting baseline.[6] - Detector Lamp Failing: The UV lamp may be reaching the end of its life. | - Degas the mobile phase thoroughly.[1][2] - Purge the pump to remove any trapped air.[9] - Use high-purity HPLC grade solvents.[6] - Check the detector lamp's energy and replace if necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase for Benzenesulfonamide, 4,4'-oxybis-? A1: For a moderately polar compound like Benzenesulfonamide, 4,4'-oxybis-, reversed-phase HPLC is ideal. Start with a mobile phase of acetonitrile and water. Adjust the ratio to achieve a retention factor (k) between 2 and 10.[10] Adding a small amount of acid, like 0.1% formic or trifluoroacetic acid, helps to control the ionization of the sulfonamide groups and improve peak shape.[10] You can systematically vary the percentage of the organic modifier to optimize the resolution between your analyte and any impurities.
Q2: What is the best detection wavelength for this compound? A2: The optimal detection wavelength corresponds to the absorbance maximum (λmax) of the analyte. For aromatic compounds like Benzenesulfonamide, 4,4'-oxybis-, a UV detector is suitable. A good starting point is often 254 nm, as many aromatic compounds absorb at this wavelength. For higher sensitivity, determine the λmax by scanning the UV spectrum of a standard solution.
Q3: My peak resolution is poor. How can I improve it? A3: Poor resolution can be addressed by several strategies:
-
Optimize Mobile Phase Strength: Decrease the amount of organic solvent (acetonitrile) in the mobile phase to increase the retention and potentially improve separation.[1]
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol can alter selectivity and improve resolution.[11]
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[1]
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a longer column with smaller particles can provide better separation.
Q4: How does temperature affect the separation? A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lower backpressure and shorten retention times. It can also change the selectivity of the separation.[12] Maintaining a constant, controlled temperature with a column oven is crucial for achieving reproducible retention times.[2][7]
Q5: Is a guard column necessary for this analysis? A5: A guard column is highly recommended. It is a short, disposable column placed before the main analytical column to protect it from strongly retained compounds and particulate matter in the sample. This extends the lifetime of the more expensive analytical column.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 4,4'-Oxybis(benzenesulfonamide) Through Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4,4'-oxybis(benzenesulfonamide) to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for derivatizing 4,4'-oxybis(benzenesulfonamide) to improve its biological activity?
A1: The primary strategy for derivatizing 4,4'-oxybis(benzenesulfonamide) involves the modification of the two sulfonamide (-SO₂NH₂) groups. These groups can undergo N-alkylation or N-arylation to introduce a wide variety of substituents. The reaction typically involves the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile (e.g., alkyl halide or aryl halide). The choice of substituent is crucial and can significantly impact the compound's biological activity, such as its antimicrobial, anticancer, or enzyme inhibitory properties.
Q2: What are the key biological targets for derivatives of 4,4'-oxybis(benzenesulfonamide)?
A2: Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. A primary target for many sulfonamides is carbonic anhydrase (CA), an enzyme involved in various physiological processes.[1][2] Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many tumors, is a key strategy in developing anticancer agents.[3][4] Other potential targets include bacterial enzymes, making these derivatives promising antimicrobial agents.[5] Some studies also suggest that sulfonamide derivatives may modulate signaling pathways implicated in cancer, such as the Wnt/β-catenin and TGF-β pathways.[6][7]
Q3: What analytical techniques are recommended for characterizing the synthesized derivatives?
A3: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of novel derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the derivatives.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the sulfonamide S=O and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule, if suitable crystals can be obtained.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of 4,4'-oxybis(benzenesulfonamide) derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the sulfonamide. 2. Low reactivity of the electrophile. 3. Degradation of starting materials or product. 4. Moisture in the reaction. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 2. Use a more reactive electrophile (e.g., alkyl iodide instead of alkyl chloride) or increase the reaction temperature. 3. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. 4. Ensure all glassware is oven-dried and use anhydrous solvents. Sulfonyl chlorides are particularly moisture-sensitive.[8] |
| Formation of multiple products (side reactions) | 1. Dialkylation or diarylation of the sulfonamide. 2. O-alkylation of the sulfonamide (less common). 3. Side reactions involving other functional groups on the electrophile. | 1. Use a stoichiometric amount of the electrophile or add it slowly to the reaction mixture. 2. This is generally not a major issue but can be minimized by careful control of reaction conditions. 3. Protect sensitive functional groups on the electrophile before the reaction and deprotect them afterward. |
| Difficulty in product purification | 1. Product co-eluting with starting materials or byproducts on chromatography. 2. Product is an oil and difficult to crystallize. 3. Product is insoluble in common solvents. | 1. Optimize the mobile phase for column chromatography (try different solvent systems and gradients). Recrystallization can also be an effective purification method for solid products. 2. Try to form a salt of the product if it has a basic or acidic center. Alternatively, use a different solvent system for extraction and purification. 3. Test a wide range of solvents for solubility. If the product is for biological testing, consider using a co-solvent like DMSO. |
| Inconsistent biological activity results | 1. Impure final compound. 2. Degradation of the compound during storage. 3. Issues with the biological assay. | 1. Ensure the compound is of high purity (>95%) using HPLC and NMR. 2. Store the compound under appropriate conditions (e.g., protected from light, at low temperature). Check for degradation by re-analyzing the compound. 3. Verify the assay protocol, use appropriate controls, and ensure the compound is soluble in the assay medium. |
Data Presentation
The following tables summarize the biological activity of various benzenesulfonamide derivatives as carbonic anhydrase inhibitors. While specific data for derivatives of 4,4'-oxybis(benzenesulfonamide) is limited in the public domain, this data for structurally related compounds provides a valuable reference for expected activity and can guide derivatization strategies.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Ureido-Substituted Benzenesulfonamides [4]
| Compound | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| U-F (SLC-0111) | 960 | 45 | 4 |
| U-CH₃ | 1020 | 25 | 9 |
| U-NO₂ | 1000 | 25 | 4.5 |
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Novel Benzenesulfonamide Derivatives [9]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 3f | 205.4 | 120.5 | 2.2 |
| Acetazolamide (Standard) | 250 | 12 | 25 |
Experimental Protocols
The following is a general protocol for the N-alkylation of a sulfonamide. This should be adapted and optimized for the specific derivatization of 4,4'-oxybis(benzenesulfonamide).
General Procedure for N-Alkylation of 4,4'-Oxybis(benzenesulfonamide)
-
Dissolution: Dissolve 4,4'-oxybis(benzenesulfonamide) (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a base (e.g., potassium carbonate, sodium hydride; 2.2 equivalents for dialkylation) to the solution and stir the mixture at room temperature for 30-60 minutes.
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide; 2.2 equivalents for dialkylation) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.
Visualizations
Signaling Pathways
Benzenesulfonamide derivatives are known to exhibit anticancer activity, and this may be mediated through the inhibition of key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and TGF-β pathways. Furthermore, their well-established role as carbonic anhydrase inhibitors, particularly of the tumor-associated isoform CA IX, is a key mechanism of their anticancer effects.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by benzenesulfonamide derivatives.
Caption: TGF-β signaling pathway and potential modulation by benzenesulfonamide derivatives.
Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment by benzenesulfonamide derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of 4,4'-oxybis(benzenesulfonamide) derivatives.
References
- 1. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Benzenesulfonamide, 4,4'-oxybis- (Dapsone)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of Benzenesulfonamide, 4,4'-oxybis-, commonly known as Dapsone.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the characterization of Dapsone?
A1: The primary analytical techniques for the characterization of Dapsone include High-Performance Liquid Chromatography (HPLC) for purity, assay, and impurity profiling.[1][2][3] Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) spectroscopy for quantification, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and identification of impurities are also crucial.[4][5] Thin-Layer Chromatography (TLC) can be used as a simpler, semi-quantitative alternative to HPLC for impurity determination.[6]
Q2: What are the common impurities found in Dapsone?
A2: Impurities in Dapsone can originate from the synthesis process or degradation. Process-related impurities may include starting materials and intermediates, while degradation products can form under stress conditions like light, heat, and oxidation.[5][7][8] Common degradation products can result from oxidation or photolysis.[6][7] It is essential to have reference standards for known impurities for accurate identification and quantification.[5]
Q3: How can I perform forced degradation studies for Dapsone?
A3: Forced degradation studies, as recommended by ICH guidelines, are essential to establish the stability-indicating nature of an analytical method.[6][9] These studies involve subjecting Dapsone to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6][7][9]
Troubleshooting Guides
Chromatographic Analysis (HPLC)
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure Dapsone is in a single ionic form.- Use a new column or a column with a different stationary phase (e.g., C18).[1][3]- Reduce the sample concentration. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.[6]- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Co-elution of impurities with the main peak | - Insufficient resolution | - Optimize the mobile phase composition (e.g., gradient elution).[1]- Change the stationary phase or column dimensions.- Adjust the flow rate. |
| Low sensitivity for impurities | - Inappropriate detection wavelength- Low concentration of impurities | - Set the UV detector to the maximum absorption wavelength of Dapsone (around 295 nm).[4][9]- Use a more sensitive detector (e.g., MS detector).[1]- Increase the injection volume or sample concentration if it doesn't cause overload. |
Spectroscopic Analysis
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Inaccurate quantification by UV-Vis | - Interference from excipients or impurities- Incorrect wavelength selection | - Perform a baseline correction.- Use a validated stability-indicating method.[4]- Scan the sample to determine the wavelength of maximum absorbance (λmax).[4] |
| Complex NMR spectrum | - Presence of impurities- Poor sample preparation | - Purify the sample using techniques like recrystallization or preparative chromatography.- Ensure the sample is completely dissolved in a suitable deuterated solvent. |
| Difficulty in identifying unknown impurities by MS | - Low abundance of the impurity- Complex fragmentation pattern | - Use a more sensitive mass spectrometer or increase the concentration of the sample.- Employ tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.[1] |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is designed for the determination of Dapsone in the presence of its degradation products.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of Dapsone reference standard in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 2-12 µg/mL).[9]
-
-
Sample Preparation:
-
For bulk drug, prepare a solution of similar concentration to the standard.
-
For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Dapsone to a 10 mL volumetric flask, add methanol, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
-
-
Forced Degradation:
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl at 80°C for 12 hours.[7]
-
Base Hydrolysis: Treat the drug solution with 1 M NaOH at 80°C for 12 hours.[7]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid drug to dry heat at a specified temperature.
-
Photodegradation: Expose the drug solution to UV light.[7]
-
UV-Vis Spectrophotometric Method
This protocol is for the quantification of Dapsone in bulk and pharmaceutical dosage forms.
-
Instrument: UV-Vis Spectrophotometer
-
Solvent: Methanol[4]
-
Wavelength of Maximum Absorbance (λmax): 295 nm[4]
-
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL Dapsone in methanol.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2-20 µg/mL).[4]
-
-
Sample Preparation:
-
Prepare the sample solution in methanol to obtain a concentration within the calibration range.
-
-
Procedure:
-
Measure the absorbance of the standard and sample solutions at 295 nm against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Dapsone in the sample solution from the calibration curve.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2-12 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.997[9] |
| Limit of Detection (LOD) | ~0.02% for specified impurities[1] |
| Limit of Quantification (LOQ) | - |
| Accuracy (% Recovery) | 99.50-101.38%[7] |
| Precision (%RSD) | < 2.0%[7] |
Table 2: UV-Vis Spectrophotometric Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2-20 µg/mL[4] |
| Correlation Coefficient (r²) | 0.984[4] |
| Limit of Detection (LOD) | 0.066 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.200 µg/mL[4] |
Visualizations
Dapsone Characterization Workflow
A typical workflow for the characterization of Dapsone.
Forced Degradation Study Logic
Logical flow of a forced degradation study for Dapsone.
Dapsone's Anti-inflammatory Signaling Pathway (Simplified)
Simplified pathway of Dapsone's anti-inflammatory action.
References
- 1. Impurity profiling of dapsone using gradient HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography determination of dapsone, monoacetyldapsone, and pyrimethamine in filter paper blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. ijpbs.com [ijpbs.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. akjournals.com [akjournals.com]
- 7. thaiscience.info [thaiscience.info]
- 8. article.scirea.org [article.scirea.org]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
Refining experimental protocols for reproducible results with Benzenesulfonamide, 4,4'-oxybis-
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for reproducible results with Benzenesulfonamide, 4,4'-oxybis-.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Benzenesulfonamide, 4,4'-oxybis-?
A1: The synthesis of Benzenesulfonamide, 4,4'-oxybis- is typically a two-step process. The first step involves the synthesis of the precursor, 4,4'-oxybis(benzenesulfonyl chloride), from diphenyl oxide. This is followed by the amination of the sulfonyl chloride to yield the final product.
Q2: What are the key starting materials and reagents required?
A2: The primary starting material is diphenyl oxide. Key reagents include sulfuric acid, phosphorus oxychloride for the synthesis of the sulfonyl chloride intermediate, and an ammonia source (e.g., ammonium hydroxide) for the subsequent amination step.
Q3: What are the critical parameters to control for reproducible synthesis?
A3: Key parameters for ensuring reproducibility include precise control of reaction temperature, stoichiometry of reactants, reaction time, and efficient removal of byproducts. The purity of the starting materials and reagents is also crucial.
Q4: How can I purify the final product, Benzenesulfonamide, 4,4'-oxybis-?
A4: Recrystallization is a common method for purifying crude Benzenesulfonamide, 4,4'-oxybis-. A suitable solvent system, often a polar solvent mixed with a less polar anti-solvent (e.g., ethanol/water), should be experimentally determined to achieve high purity and yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4,4'-oxybis(benzenesulfonyl chloride) intermediate | Incomplete sulfonation of diphenyl oxide. | Ensure the use of concentrated sulfuric acid and appropriate heating as described in the protocol. Consider extending the reaction time or slightly increasing the temperature if monitoring indicates incomplete reaction. |
| Inefficient chlorination. | Use a slight excess of phosphorus oxychloride and ensure the reaction goes to completion under reflux. | |
| Low yield of Benzenesulfonamide, 4,4'-oxybis- in the amination step | Incomplete reaction of the sulfonyl chloride. | Ensure an adequate excess of the ammonia source is used. Monitor the reaction by TLC to confirm the disappearance of the starting material. Gentle heating may be required. |
| Hydrolysis of the sulfonyl chloride intermediate. | Perform the amination step under anhydrous conditions as much as possible until the addition of the aqueous ammonia solution. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent/anti-solvent combinations. Common choices include ethanol/water, acetone/water, or isopropanol/water. | |
| Contaminated final product (e.g., presence of starting material or byproducts) | Incomplete reaction. | Monitor the reaction closely using TLC to ensure full conversion of the starting material. |
| Inefficient purification. | Optimize the recrystallization process. This may involve using a different solvent system, performing multiple recrystallizations, or using activated charcoal to remove colored impurities. Washing the filtered crystals with a cold solvent can also help remove residual impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-oxybis(benzenesulfonyl chloride)
This protocol is adapted from a patented procedure for the synthesis of the key intermediate.
Materials:
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Diphenyl oxide
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Concentrated sulfuric acid
-
Phosphorus oxychloride
-
Ice water
Procedure:
-
In a suitable reaction vessel, carefully add diphenyl oxide to concentrated sulfuric acid while stirring.
-
Heat the mixture to facilitate the sulfonation reaction. The exact temperature and time should be optimized based on laboratory conditions and monitoring of the reaction progress.
-
After completion of the sulfonation, cool the reaction mixture.
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Slowly add phosphorus oxychloride to the cooled mixture.
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Heat the reaction mixture under reflux to effect chlorination.
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After the reaction is complete, carefully pour the mixture into ice water to precipitate the crude 4,4'-oxybis(benzenesulfonyl chloride).
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Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
This protocol describes the amination of the sulfonyl chloride intermediate.
Materials:
-
4,4'-oxybis(benzenesulfonyl chloride)
-
Ammonium hydroxide (concentrated)
-
Suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
Procedure:
-
Dissolve the crude or purified 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide to the cooled solution with vigorous stirring.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude Benzenesulfonamide, 4,4'-oxybis-.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude Benzenesulfonamide, 4,4'-oxybis-
-
Recrystallization solvent (e.g., Ethanol)
-
Anti-solvent (e.g., Deionized water)
Procedure:
-
Dissolve the crude product in a minimal amount of hot recrystallization solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add the anti-solvent to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent mixture.
-
Dry the purified crystals under vacuum.
Data Presentation
Physicochemical Properties of Benzenesulfonamide, 4,4'-oxybis-
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | --INVALID-LINK-- |
| Molecular Weight | 328.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | --INVALID-LINK-- |
| CAS Number | 7566-41-8 | --INVALID-LINK-- |
Note: Experimental data such as melting point and spectral data should be determined for each synthesized batch and compared to literature values for verification of purity and identity.
Visualizations
Experimental Workflow: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
Caption: Workflow for the synthesis of Benzenesulfonamide, 4,4'-oxybis-.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in sulfonamide synthesis.
Validation & Comparative
Unveiling the Target: A Comparative Guide to Benzenesulfonamide, 4,4'-oxybis- and its Alternatives in Carbonic Anhydrase Inhibition
For Immediate Release
A detailed comparative analysis of benzenesulfonamide-based compounds reveals their potent inhibitory effects on carbonic anhydrase isoforms, key enzymes implicated in a range of physiological processes and pathological conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological target of Benzenesulfonamide, 4,4'-oxybis-, and a comparison with alternative inhibitors, supported by quantitative data and detailed experimental protocols.
This guide offers a comparative look at the inhibitory potential of representative benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms—hCA I, hCA II, hCA IX, and hCA XII—alongside the clinically established inhibitor, Acetazolamide.
Comparative Inhibitory Activity
The following table summarizes the inhibition constants (Kᵢ) of selected benzenesulfonamide derivatives and the standard inhibitor Acetazolamide against four prominent human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Benzenesulfonamide | ~3800 | ~1700 | - | - |
| Derivative 1 | 143 | 47 | 8.5 | 6.1 |
| Derivative 2 | 89.4 | 8.7 | 86.5 | 39.4 |
| Derivative 3 | >10000 | 190 | 234 | 197 |
Data is compiled from multiple sources for illustrative comparison.[3][4][7][11] "Derivative 1", "Derivative 2", and "Derivative 3" represent examples from the broader benzenesulfonamide class to showcase the range of activities.
Signaling Pathway and Mechanism of Action
Carbonic anhydrases are zinc-containing metalloenzymes. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate. Benzenesulfonamide inhibitors function by binding to the zinc ion in the active site, displacing the catalytic water molecule/hydroxide ion and thereby preventing the enzyme from carrying out its catalytic function. This inhibition disrupts the pH balance and the transport of CO₂ and bicarbonate ions, which can have profound physiological effects. For instance, in the eye, inhibition of CA II reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure, a key therapeutic strategy in glaucoma management. In cancer, the overexpression of tumor-associated isoforms like hCA IX and hCA XII contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a promising anti-cancer strategy.
Experimental Protocols
The determination of inhibitory activity of compounds against carbonic anhydrase isoforms is crucial for drug development. Two common methods are the stopped-flow CO₂ hydrase assay and the fluorescent thermal shift assay.
Stopped-Flow CO₂ Hydrase Assay
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The inhibitor is dissolved in a solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in pH is monitored over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is calculated.
-
Data Analysis: The rates are measured at different inhibitor concentrations to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Fluorescent Thermal Shift Assay (FTSA)
FTSA measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
-
Reaction Setup: The purified carbonic anhydrase isoform is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The inhibitor is added at various concentrations.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
-
Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. A melting curve is generated by plotting fluorescence against temperature.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. The change in Tₘ (ΔTₘ) upon inhibitor binding is used to determine the dissociation constant (Kₐ).[2]
This guide underscores the importance of the benzenesulfonamide scaffold in the development of potent and selective carbonic anhydrase inhibitors. While further studies are required to elucidate the specific inhibitory profile of Benzenesulfonamide, 4,4'-oxybis-, the available data for analogous compounds provide a strong foundation for its potential as a modulator of carbonic anhydrase activity. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Document: Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfon... - ChEMBL [ebi.ac.uk]
- 4. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Benzenesulfonamide, 4,4'-oxybis- bioactivity in different experimental models
Cross-Validation of Benzenesulfonamide Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of benzenesulfonamide derivatives reveals their potent and selective bioactivity in various experimental models, particularly in the inhibition of carbonic anhydrases and the suppression of cancer cell proliferation. While specific bioactivity data for Benzenesulfonamide, 4,4'-oxybis- remains limited in publicly available literature, this guide provides a cross-validation of the broader benzenesulfonamide scaffold, comparing its performance with established inhibitors and detailing the experimental protocols for key assays.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzenesulfonamide derivatives. The data presented herein is compiled from multiple studies to provide a robust comparison of their efficacy and selectivity across different biological targets and cell lines.
Quantitative Bioactivity Data
The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms and their cytotoxic effects on common breast cancer cell lines. For comparison, data for the well-established carbonic anhydrase inhibitor Acetazolamide and the chemotherapeutic drug Doxorubicin are also included.
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives and Acetazolamide against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250[1] | 12[2] | 30[3] | 4.5[3] |
| U-104 (SLC-0111) | - | - | 45.1[3] | 4.5[3] |
| Click-Chemistry Derivative 4a | 1500 | 755 | 38.9 | 12.4 |
| Click-Chemistry Derivative 5a | 41.5 | 30.1 | 1.5 | 0.8 |
| Imidazole Derivative 23 | - | - | - | - |
| Cyclic Urea 9c | - | - | - | 4.7 (VchαCA)[4] |
| Isatin-linked Derivative 9a | - | - | 60.5[5] | - |
| Isatin-linked Derivative 9d | - | - | 95.6[5] | - |
| Isatin-linked Derivative 9g | - | - | 92.1[5] | - |
| Isatin-linked Derivative 9k | - | - | 75.4[5] | - |
| Isatin-linked Derivative 9p | - | - | - | 84.5[5] |
Note: Ki values for Click-Chemistry Derivatives are from a study by Angeli et al.[6][7]. VchαCA refers to Vibrio cholerae α-carbonic anhydrase. A hyphen (-) indicates that data was not available in the reviewed sources.
Table 2: Cytotoxic Activity of Benzenesulfonamide Derivatives and Doxorubicin against Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound/Derivative | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| Doxorubicin (Standard) | 0.14 - 9.908[8][9] | 0.69 - >10[8][9] |
| Imidazole Derivative 23 | - | 20.5[10][11][12] |
| Benzenesulfonate BS3 | 4.599[13] | - |
| Benzenesulfonate BS4 | - | - |
| Indole-based A6 | Potent Cytotoxicity | Potent Cytotoxicity |
| Indole-based A15 | Potent Cytotoxicity | Potent Cytotoxicity |
Note: A hyphen (-) indicates that data was not available in the reviewed sources. The cytotoxic effects of indole-based benzenesulfonamides A6 and A15 were noted as potent but specific IC50 values were not provided in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the kinetics of the CO₂ hydration reaction catalyzed by carbonic anhydrase. The inhibition of this reaction by test compounds is quantified by determining the inhibition constant (Ki).
Materials:
-
Stopped-flow spectrophotometer
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)[14]
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., phenol red)[14]
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, or XII)
-
Test compounds (benzenesulfonamide derivatives, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoenzyme in the reaction buffer. Prepare serial dilutions of the test compounds and the standard inhibitor (Acetazolamide) in the reaction buffer.
-
Reaction Setup: In the stopped-flow instrument, one syringe is filled with the enzyme solution (or enzyme pre-incubated with the inhibitor for a set time), and the other syringe is filled with CO₂-saturated water as the substrate.[14]
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from the CO₂ hydration reaction. The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (benzenesulfonamide derivatives, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug (Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[16]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of benzenesulfonamide derivatives.
Caption: Role of Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment.
Caption: Workflow for Determining Cytotoxicity using the MTT Assay.
References
- 1. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the mechanism of action of Benzenesulfonamide, 4,4'-oxybis- through genetic and biochemical assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed mechanism of action of Benzenesulfonamide, 4,4'-oxybis-, a diaryl ether benzenesulfonamide derivative. Due to a lack of direct experimental data on this specific compound, its mechanism is inferred from the well-established action of the sulfonamide class of antibiotics. We present a framework for confirming this mechanism through a series of genetic and biochemical assays, and compare its potential performance with existing sulfonamides and alternative antibacterial agents.
Presumed Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial growth and replication.[2][3][4] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, humans obtain folic acid through their diet, making the folic acid synthesis pathway an attractive target for selective antibacterial therapy.[1]
The proposed mechanism for Benzenesulfonamide, 4,4'-oxybis- involves its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5][6] By binding to the active site of DHPS, the sulfonamide competitively blocks PABA from binding, thus inhibiting the production of dihydropteroic acid, a precursor to folic acid. This disruption of the folate synthesis pathway ultimately leads to the cessation of bacterial growth (bacteriostatic effect).[1]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of Benzenesulfonamide, 4,4'-oxybis-.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Lack of Preclinical Data for Benzenesulfonamide, 4,4'-oxybis- Hinders Direct Performance Benchmarking
This absence of specific preclinical data makes it unfeasible to generate a direct comparison guide for Benzenesulfonamide, 4,4'-oxybis- against other alternatives as initially requested.
However, to fulfill the core requirements of providing a performance benchmark within the benzenesulfonamide class, this guide will instead focus on a well-characterized derivative, Compound 1 , a novel benzenesulfonamide perforin inhibitor, for which preclinical data has been published. This will serve as a representative example of how such a compound is evaluated and benchmarked.
A Case Study: Benchmarking the Performance of a Novel Benzenesulfonamide Perforin Inhibitor (Compound 1) in Preclinical Models
This guide provides a comparative overview of a representative benzenesulfonamide derivative, referred to as Compound 1 , a perforin inhibitor with potential applications in mitigating graft rejection in allogeneic bone marrow transplantation.
Data Presentation
The following tables summarize the quantitative data from preclinical evaluations of Compound 1 and its comparators.
Table 1: In Vitro Perforin Inhibition
| Compound | In Vitro IC90 (µM, unbound) |
| Compound 1 | ~300 |
| Compound 3 | Not specified |
Table 2: In Vivo Efficacy in a Mouse Model of Allogeneic Bone Marrow Rejection
| Treatment Group | Outcome |
| Vehicle Control | Significant rejection |
| Compound 1 (120 mg/kg initial dose, followed by 80 mg/kg) | Moderate perforin inhibition |
| Perforin-deficient mice | Minimal rejection |
Table 3: Pharmacokinetic Properties of Compound 1
| Parameter | Value |
| Plasma Protein Binding | >99% |
| Effective Plasma Concentration for in vivo perforin inhibition | >900 µM (total) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Perforin Inhibition Assay:
-
Objective: To determine the concentration of the compound required to inhibit 90% of perforin-mediated cell lysis (IC90).
-
Method: A standard chromium release assay was likely used. Target cells were labeled with 51Cr and incubated with effector cells (e.g., cytotoxic T lymphocytes) that release perforin to lyse the target cells. The amount of 51Cr released into the supernatant is proportional to cell lysis. The assay would be performed across a range of concentrations of the benzenesulfonamide inhibitors to determine the IC90.
In Vivo Murine Model of Allogeneic Bone Marrow Transplantation:
-
Objective: To evaluate the efficacy of the benzenesulfonamide inhibitors in preventing the rejection of mismatched bone marrow cells.
-
Animal Model: Major Histocompatibility Complex (MHC)-mismatched mouse strains were used as donors and recipients.
-
Procedure:
-
Recipient mice were lethally irradiated to ablate their native hematopoietic system.
-
Donor bone marrow cells were transplanted into the recipient mice.
-
Treatment groups received either the vehicle control or the benzenesulfonamide inhibitor (e.g., Compound 1) at specified dosing regimens.
-
The engraftment of donor cells was assessed at a predetermined time point post-transplantation by analyzing peripheral blood or bone marrow for donor-specific markers using flow cytometry.
-
Pharmacokinetic Analysis:
-
Objective: To determine the plasma concentration profile and protein binding of the compounds.
-
Method:
-
The compound was administered to mice, and blood samples were collected at various time points.
-
Plasma was separated, and the concentration of the compound was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Plasma protein binding was determined using techniques like equilibrium dialysis or ultrafiltration.
-
Mandatory Visualization
Signaling Pathway of Perforin-Mediated Cell Lysis:
Caption: Mechanism of perforin-mediated apoptosis and the inhibitory action of Compound 1.
Experimental Workflow for In Vivo Efficacy Study:
Caption: Workflow for the in vivo evaluation of Compound 1 in a bone marrow transplantation model.
Logical Relationship of Pharmacokinetics and Pharmacodynamics (PK/PD):
Caption: Relationship between dosing, plasma concentration, and in vivo efficacy of Compound 1.
Safety Operating Guide
Personal protective equipment for handling Benzenesulfonamide, 4,4'-oxybis-
This guide provides immediate, essential safety and logistical information for handling Benzenesulfonamide, 4,4'-oxybis-. All personnel must review this information before working with this compound.
Chemical Identifier:
-
CAS Number: Not clearly established for this specific compound in the provided search results. Related compounds have distinct CAS numbers.
Personal Protective Equipment (PPE)
Given the limited toxicological data available for Benzenesulfonamide, 4,4'-oxybis-, stringent adherence to the following personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Summary of Recommended PPE [1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves must be worn. | Prevents skin contact with the chemical. |
| Hand Protection | Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use. | Protects hands from direct contact. Due to the lack of specific breakthrough time data, it is recommended to use gloves made of a material with broad chemical resistance, such as nitrile or neoprene, and to change them frequently. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator. | Protects the respiratory system from inhalation of dust or aerosols. |
Quantitative Data Summary
No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for Benzenesulfonamide, 4,4'-oxybis-. The toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with the utmost care, assuming it is a hazardous substance.
Physical & Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₅S₂ |
| Molecular Weight | 328.4 g/mol |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE) Donning: Before handling the compound, put on all required PPE as specified in the table above.
-
Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water. Remove and properly dispose of or decontaminate PPE.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collection: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontamination solution.
Disposal Protocol:
All waste containing Benzenesulfonamide, 4,4'-oxybis- must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "Benzenesulfonamide, 4,4'-oxybis-".
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
